DBCO-NHCO-PEG12-maleimide
描述
属性
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N4O17/c57-48(14-18-55-50(59)11-12-51(55)60)54-17-20-63-22-24-65-26-28-67-30-32-69-34-36-71-38-40-73-42-41-72-39-37-70-35-33-68-31-29-66-27-25-64-23-21-62-19-15-49(58)53-16-13-52(61)56-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)56/h1-8,11-12H,13-43H2,(H,53,58)(H,54,57) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPJSRPEBGDVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74N4O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1027.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DBCO-NHCO-PEG12-maleimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBCO-NHCO-PEG12-maleimide is a heterobifunctional crosslinker integral to the advancement of bioconjugation and targeted therapeutics, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide elucidates the core mechanism of action of this linker by dissecting the individual functionalities of its three key components: the Dibenzocyclooctyne (DBCO) group, the maleimide (B117702) moiety, and the polyethylene (B3416737) glycol (PEG) spacer. We will delve into the kinetics and specificity of the bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) and the thiol-maleimide Michael addition reactions. Furthermore, this guide provides quantitative data on reaction kinetics and the impact of the PEG linker on the efficacy of PROTACs, alongside detailed experimental protocols for its application in bioconjugation.
Introduction: A Multifunctional Tool for Bioconjugation
The architecture of this compound is meticulously designed to facilitate the seamless and specific linkage of two distinct molecular entities. This is achieved through its two terminal reactive groups, the DBCO and the maleimide, which react with high specificity towards azide (B81097) and thiol groups, respectively. The central PEG12 spacer offers crucial advantages, including enhanced solubility, reduced steric hindrance, and optimized spatial orientation between the conjugated molecules.[1][2] This trifecta of functionalities makes it an invaluable tool for constructing complex biomolecular architectures.[3][4]
Core Mechanism of Action: A Tale of Two Reactions
The functionality of this compound is predicated on two independent and highly specific chemical reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) at the DBCO terminus and the Michael addition at the maleimide terminus.
The DBCO Moiety: Copper-Free "Click" Chemistry
The Dibenzocyclooctyne (DBCO) group is a strained alkyne that readily undergoes a [3+2] cycloaddition reaction with an azide-functionalized molecule.[5][6] This reaction, a cornerstone of "click chemistry," is termed strain-promoted alkyne-azide cycloaddition (SPAAC) and is notable for proceeding efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[7] The bioorthogonal nature of this reaction ensures that it does not interfere with native biological processes, making it ideal for applications in living systems.[8]
The reaction results in the formation of a stable triazole linkage.[7] The kinetics of this reaction are rapid, with second-order rate constants typically in the range of 10⁻² to 1 M⁻¹s⁻¹.[6]
The Maleimide Moiety: Thiol-Specific Conjugation
The maleimide group is an α,β-unsaturated carbonyl compound that exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are commonly found in the cysteine residues of proteins and peptides.[9] The reaction proceeds via a Michael addition, forming a stable covalent thioether bond.[9] This conjugation is highly efficient and chemoselective within a pH range of 6.5 to 7.5.[9][10] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions with lysine (B10760008) residues.[10]
However, the resulting succinimide (B58015) thioether can be susceptible to a retro-Michael reaction, leading to dissociation of the conjugate. Hydrolysis of the succinimide ring can increase the stability of the linkage.[11]
The PEG12 Spacer: Enhancing Performance
The 12-unit polyethylene glycol (PEG) spacer, connected to the DBCO moiety via a stable amide (NHCO) bond, plays a multifaceted role in the linker's function. The amide bond itself is generally stable under physiological conditions, with half-lives in circulation often exceeding several days.[12] The PEG chain imparts several beneficial properties:
-
Increased Hydrophilicity: The PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate, which is particularly advantageous for hydrophobic payloads.[13][14]
-
Reduced Steric Hindrance: The length of the PEG12 chain provides adequate separation between the two conjugated molecules, minimizing steric clashes that could impede their interaction and function.[2]
-
Improved Pharmacokinetics: In the context of therapeutics like PROTACs, the PEG linker can improve the pharmacokinetic profile of the molecule.[13]
-
Modulation of Efficacy: The length of the PEG linker is a critical parameter in PROTAC design, directly influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, thereby affecting degradation efficiency (DC50 and Dmax values).[3][15]
Quantitative Data
The efficiency and outcome of bioconjugation reactions using this compound are governed by the kinetics of the individual reactions and the properties of the linker.
Reaction Kinetics
| Reaction | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |
| DBCO-Azide (SPAAC) | ~0.34 - 2.6 M⁻¹s⁻¹ | pH 7.4, 25°C | [16] |
| Maleimide-Thiol (pH 7.4) | High (significantly faster than at lower pH) | pH 7.4, 37°C | [9] |
| Maleimide-Thiol (pH 6.5-7.5) | Optimal for thiol selectivity | Chemoselective for thiols over amines | [9][10] |
Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a crucial determinant of PROTAC efficacy. The following tables summarize findings on the degradation of different target proteins using PROTACs with varying linker lengths.
Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [17]
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Table 3: Degradation Potency of TBK1-Targeting PROTACs [17]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Table 4: Degradation Potency of BRD4-Targeting PROTACs [18]
| Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| 27 | PEG-based | 25 | >90 |
| 28 | PEG-based | 15 | >90 |
| 29 | PEG-based | 30 | >90 |
| 32 | PEG-based | 120 | >80 |
| 33 | PEG-based | 150 | >80 |
| 34 | PEG-based | 20 | >90 |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protocol for Single Labeling via Maleimide-Thiol Conjugation
This protocol describes the conjugation of the maleimide moiety to a thiol-containing protein.
-
Preparation of Thiol-Containing Protein:
-
Dissolve the protein in a sulfhydryl-free buffer (e.g., phosphate-buffered saline, PBS) at pH 6.5-7.5.[19] The inclusion of 1-5 mM EDTA is recommended to prevent disulfide bond formation.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Remove the excess reducing agent using a desalting column.[19]
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).[8]
-
-
Conjugation Reaction:
-
Purification:
-
Remove the excess, unreacted linker using a desalting column, dialysis, or size-exclusion chromatography.[9]
-
Protocol for Dual Labeling (Sequential Conjugation)
This protocol outlines the sequential conjugation of both the maleimide and DBCO ends of the linker to two different molecules.
-
Step 1: Maleimide-Thiol Conjugation:
-
Follow the protocol described in section 4.1 to conjugate the maleimide end of the linker to a thiol-containing molecule.
-
It is crucial to ensure the complete removal of any unreacted thiol-containing molecules after this step.
-
-
Step 2: DBCO-Azide Conjugation:
-
Prepare the azide-containing molecule in a compatible buffer.
-
Add the DBCO-labeled molecule from Step 1 to the azide-containing molecule. A 2- to 4-fold molar excess of one component can be used to drive the reaction to completion.[11]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[8]
-
-
Purification:
-
Purify the final dual-labeled conjugate using an appropriate chromatographic method (e.g., size-exclusion or affinity chromatography) to remove any unreacted starting materials.
-
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its mechanism of action is rooted in the orthogonal reactivity of the DBCO and maleimide groups, which allows for the specific and sequential conjugation to azide and thiol-containing molecules, respectively. The integral PEG12 spacer further enhances its utility by improving solubility and providing optimal spacing, a critical factor in applications such as PROTAC-mediated protein degradation. A thorough understanding of the reaction kinetics and the influence of the linker's components is paramount for the rational design and successful implementation of this tool in the development of novel therapeutics and research reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. DBCO-PEG-Mal, DBCO-PEG-Maleimide - Biopharma PEG [biochempeg.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. raineslab.com [raineslab.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
An In-depth Technical Guide to Heterobifunctional Crosslinkers for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional crosslinkers, indispensable reagents in modern biochemistry, drug development, and diagnostics. We will delve into the core chemistry of these powerful tools, present quantitative data for commonly used crosslinkers, and provide detailed experimental protocols for their application in protein modification.
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are molecules that possess two different reactive groups, enabling the covalent linkage of two distinct functional groups on proteins or other biomolecules.[1] This "activate-and-conjugate" strategy allows for controlled, sequential reactions, minimizing the formation of unwanted homodimers or polymers, a common issue with homobifunctional crosslinkers.[2]
The general structure of a heterobifunctional crosslinker consists of three key components: two distinct reactive ends and a spacer arm. The spacer arm's length and chemical nature (e.g., hydrophilicity, cleavability) can be varied to suit specific applications.[2]
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are broadly categorized based on the functional groups they target. The most common classes include:
-
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: These are the most widely used type, typically featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (on lysine (B10760008) residues and the N-terminus) and a maleimide (B117702) group that reacts with sulfhydryl groups (on cysteine residues).[2]
-
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: These linkers contain a hydrazide or aminooxy group that targets carbonyls (aldehydes or ketones) and a sulfhydryl-reactive group. They are particularly useful for modifying glycoproteins where carbohydrate moieties can be oxidized to generate aldehydes.[2]
-
Amine-Reactive and Photoreactive Crosslinkers: These combine an amine-reactive group with a photoreactive group (e.g., aryl azide (B81097) or diazirine). The photoreactive group remains inert until activated by UV light, allowing for the capture of transient or weak interactions.[2]
-
Sulfhydryl-Reactive and Photoreactive Crosslinkers: Similar to the above, these linkers have a sulfhydryl-reactive group and a photoreactive group, enabling site-specific attachment to a cysteine residue followed by light-induced crosslinking to a nearby interacting partner.[2]
Quantitative Data of Common Heterobifunctional Crosslinkers
The choice of a heterobifunctional crosslinker depends on several factors, including the desired spacer arm length, solubility, and the specific functional groups to be targeted. The following tables summarize the properties of some commonly used amine-to-sulfhydryl crosslinkers.
| Crosslinker | Spacer Arm Length (Å) | Water-Soluble | Reactive Towards |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 8.3 | No | Amine, Sulfhydryl |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 8.3 | Yes | Amine, Sulfhydryl |
| MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) | 7.3 | No | Amine, Sulfhydryl |
| Sulfo-MBS (m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester) | 7.3 | Yes | Amine, Sulfhydryl |
| GMBS (N-γ-Maleimidobutyryloxy-succinimide ester) | 7.4 | No | Amine, Sulfhydryl |
| Sulfo-GMBS (N-γ-Maleimidobutyryloxy-sulfosuccinimide ester) | 7.4 | Yes | Amine, Sulfhydryl |
| EMCS (N-(ε-Maleimidocaproyloxy)succinimide ester) | 9.4 | No | Amine, Sulfhydryl |
| Sulfo-EMCS (N-(ε-Maleimidocaproyloxy)sulfosuccinimide ester) | 9.4 | Yes | Amine, Sulfhydryl |
| LC-SPDP (Succinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) | 15.7 | No | Amine, Sulfhydryl |
| Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) | 15.7 | Yes | Amine, Sulfhydryl |
| Reactive Group | Optimal pH Range | Reaction Time | Stability in Aqueous Solution |
| NHS Ester | 7.2 - 8.5 | 30-60 min at RT | Prone to hydrolysis, especially at higher pH. Half-life is ~4-5 hours at pH 7.0 and 10 minutes at pH 8.6 at 4°C. |
| Maleimide | 6.5 - 7.5 | 1-2 hours at RT | More stable than NHS esters but will hydrolyze at pH > 7.5. |
Experimental Protocols
This section provides detailed methodologies for key applications of heterobifunctional crosslinkers.
Antibody-Enzyme Conjugation using Sulfo-SMCC
This protocol describes the conjugation of an antibody (containing primary amines) to horseradish peroxidase (HRP) (which can be modified to contain free sulfhydryls).[3][4]
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
Horseradish Peroxidase (HRP)
-
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
SATA (N-succinimidyl S-acetylthioacetate)
-
Hydroxylamine-HCl
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Desalting columns
Methodology:
Part A: Thiolation of Antibody
-
Prepare Antibody: Dissolve the antibody in Conjugation Buffer at a concentration of 5-10 mg/mL.
-
Prepare SATA Solution: Immediately before use, dissolve SATA in DMSO to a concentration of 10 mg/mL.
-
SATA Reaction: Add a 20-fold molar excess of the SATA solution to the antibody solution. Incubate for 30 minutes at room temperature with gentle stirring.
-
Deacetylation: Add Hydroxylamine-HCl to a final concentration of 0.5 M. Incubate for 2 hours at room temperature to deacetylate the sulfhydryl groups.
-
Purification: Remove excess SATA and hydroxylamine (B1172632) by passing the antibody solution through a desalting column equilibrated with Conjugation Buffer.
Part B: Activation of HRP with Sulfo-SMCC
-
Prepare HRP: Dissolve HRP in Conjugation Buffer at a concentration of 10 mg/mL.
-
Prepare Sulfo-SMCC Solution: Immediately before use, dissolve Sulfo-SMCC in water to a concentration of 10 mg/mL.
-
Sulfo-SMCC Reaction: Add a 20-fold molar excess of the Sulfo-SMCC solution to the HRP solution. Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess Sulfo-SMCC by passing the HRP solution through a desalting column equilibrated with Conjugation Buffer.
Part C: Conjugation of Thiolated Antibody to Activated HRP
-
Conjugation: Immediately mix the purified thiolated antibody and the maleimide-activated HRP in a 1:2 molar ratio (Antibody:HRP).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the antibody-HRP conjugate using size-exclusion chromatography to separate the conjugate from unconjugated antibody and HRP.
Caption: Workflow for Antibody-HRP Conjugation using Sulfo-SMCC and SATA.
Immobilization of a Protein onto an Amine-Functionalized Surface
This protocol outlines the steps for covalently attaching a sulfhydryl-containing protein to an amine-functionalized surface using an NHS-ester/maleimide crosslinker like SMCC.[5]
Materials:
-
Amine-functionalized surface (e.g., glass slide, beads)
-
Sulfhydryl-containing protein
-
SMCC (or Sulfo-SMCC for aqueous reactions)
-
Anhydrous DMSO (if using SMCC)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2
-
Washing Buffer: PBS with 0.05% Tween-20
-
Quenching Buffer: 10 mM Cysteine in PBS
Methodology:
-
Surface Preparation: Wash the amine-functionalized surface thoroughly with the Reaction Buffer.
-
Crosslinker Activation:
-
For SMCC: Prepare a 10 mM stock solution of SMCC in anhydrous DMSO immediately before use. Dilute the stock solution in Reaction Buffer to a final concentration of 1 mM.
-
For Sulfo-SMCC: Prepare a 10 mM solution directly in Reaction Buffer.
-
-
Surface Activation: Immerse the amine-functionalized surface in the crosslinker solution and incubate for 30-60 minutes at room temperature with gentle agitation.
-
Washing: Wash the surface extensively with Washing Buffer to remove unreacted crosslinker.
-
Protein Immobilization: Prepare a solution of the sulfhydryl-containing protein (0.1-1 mg/mL) in Reaction Buffer (pH 6.5-7.5). Immerse the activated surface in the protein solution and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: (Optional) To block any unreacted maleimide groups, incubate the surface in Quenching Buffer for 15-30 minutes at room temperature.
-
Final Washing: Wash the surface thoroughly with Washing Buffer to remove non-covalently bound protein.
Caption: Experimental workflow for protein immobilization on a surface.
Application in Studying Signaling Pathways: The EGFR-Grb2 Interaction
Heterobifunctional crosslinkers are powerful tools for elucidating protein-protein interactions within signaling cascades. A prime example is the epidermal growth factor receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and differentiation. Upon EGF binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This interaction initiates the Ras-MAPK signaling cascade.
While direct co-immunoprecipitation can be challenging for transient interactions, chemical crosslinking can stabilize the EGFR-Grb2 complex for analysis.
Caption: Simplified EGFR signaling pathway highlighting the EGFR-Grb2 interaction.
A hypothetical experiment to capture the EGFR-Grb2 interaction using a heterobifunctional crosslinker could involve the following steps. This protocol is a generalized representation and would require optimization for specific experimental conditions.
Hypothetical Protocol: Crosslinking of EGFR and Grb2 in Cell Lysate
Materials:
-
Cells expressing EGFR and Grb2
-
Lysis Buffer (non-amine containing, e.g., HEPES-based)
-
Sulfo-SMCC
-
Anti-EGFR antibody conjugated to beads
-
Elution Buffer
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Cell Lysis: Lyse the cells in a non-amine containing buffer to obtain a clarified cell lysate.
-
Crosslinking Reaction: Add Sulfo-SMCC to the cell lysate to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature.
-
Quenching: Quench the reaction by adding Tris-HCl to a final concentration of 50 mM.
-
Immunoprecipitation: Add anti-EGFR antibody-conjugated beads to the quenched lysate and incubate for 2-4 hours at 4°C to pull down EGFR and any crosslinked partners.
-
Washing: Wash the beads several times with Lysis Buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against EGFR and Grb2 to confirm the presence of a higher molecular weight crosslinked complex.
Caption: Workflow for capturing the EGFR-Grb2 interaction using a heterobifunctional crosslinker.
Conclusion
Heterobifunctional crosslinkers are versatile and powerful reagents for protein modification, enabling the creation of specific and stable bioconjugates. Their ability to facilitate controlled, two-step reactions makes them superior to homobifunctional crosslinkers for many applications, from the development of antibody-drug conjugates to the elucidation of complex protein-protein interactions in signaling pathways. A thorough understanding of their chemistry and the optimization of reaction conditions are paramount to achieving successful and reproducible results. This guide provides a solid foundation for researchers to effectively utilize these essential tools in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Bioconjugation of Antibodies to Horseradish Peroxidase (HRP) | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
A Technical Guide to the Solubility and Stability of DBCO-NHCO-PEG12-maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of DBCO-NHCO-PEG12-maleimide, a heterobifunctional linker critical in the fields of bioconjugation and drug development. Understanding these parameters is paramount for the successful design and execution of experiments, ensuring the reliability and reproducibility of results. This document offers a compilation of available data, detailed experimental protocols for in-house validation, and visual representations of key processes to support your research endeavors.
Solubility Profile
This compound is a molecule designed with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a maleimide (B117702) group for reaction with thiols, and a polyethylene (B3416737) glycol (PEG) spacer. The inclusion of the hydrophilic 12-unit PEG chain significantly enhances the aqueous solubility of this linker compared to non-PEGylated counterparts.[1]
Qualitative Solubility
This compound is readily soluble in common organic solvents.[2][3] The PEG12 spacer is designed to improve solubility in aqueous buffers, a critical feature for most bioconjugation reactions.[4]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Acetonitrile (B52724) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Aqueous Buffers | Soluble |
Quantitative Solubility Data
Stability Profile
The stability of this compound is primarily dictated by the chemical reactivity of its two functional ends: the DBCO group and the maleimide group.
Maleimide Group Stability
The maleimide group is susceptible to hydrolysis, particularly at neutral to alkaline pH. The stability of the maleimide ring is crucial for its successful conjugation to thiol-containing molecules.
Table 2: Hydrolytic Stability of 8-arm-PEG10k-maleimide (as a proxy for maleimide stability) [5]
| pH | Temperature (°C) | Observed Rate Constant (k_obs) (s⁻¹) | Half-life (t₁₂) (hours) |
| 3.0 | 37 | Very Slow | >> 24 |
| 5.5 | 37 | Very Slow | >> 24 |
| 7.4 | 20 | 1.24 x 10⁻⁵ | ~15.5 |
| 7.4 | 37 | 6.55 x 10⁻⁵ | ~2.9 |
| 9.0 | 37 | Fast | << 1 |
Data adapted from a study on a multi-arm PEG-maleimide construct, which provides a reasonable estimate for the hydrolytic stability of the maleimide moiety.
The thioether bond formed upon reaction of the maleimide with a thiol can undergo a retro-Michael reaction, leading to deconjugation. This process is more pronounced in the presence of competing thiols like glutathione (B108866) (GSH). One study on a maleimide-PEG conjugate with a hemoglobin subunit showed approximately 30% deconjugation after 7 days at 37°C in the presence of 1 mM GSH.
DBCO Group Stability
The DBCO group is generally stable under common bioconjugation conditions (pH 6-9). However, it is sensitive to strong acids and can degrade in certain biological environments. A study on the stability of DBCO groups in immune phagocytes showed a moderate stability, with 36% of the DBCO groups degraded after 24 hours.[2][6] Buffers containing azides should be avoided as they will react with the DBCO group.[7]
Experimental Protocols
To ensure optimal performance and reproducibility, it is recommended to perform in-house validation of the solubility and stability of this compound under your specific experimental conditions.
Protocol for Determining Aqueous Solubility
This protocol outlines a method for determining the kinetic solubility of this compound in an aqueous buffer.
Caption: Workflow for determining the aqueous solubility of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serial Dilution: In a series of microcentrifuge tubes, add a fixed volume of the desired aqueous buffer (e.g., 100 µL of PBS, pH 7.4).
-
Addition of Linker: Add increasing volumes of the DMSO stock solution to the buffer to create a range of final concentrations (e.g., 0.1 mM to 2 mM). Ensure the final DMSO concentration is kept low and consistent across all samples (e.g., <= 5%).
-
Incubation: Incubate the samples at room temperature for 1-2 hours with gentle agitation.
-
Visual Inspection: Visually inspect each tube for any signs of precipitation.
-
Quantification (Optional): For a more quantitative measurement, centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes.
-
Analysis: Carefully collect the supernatant and measure its absorbance at approximately 309 nm (the characteristic absorbance of the DBCO group). Calculate the concentration using a standard curve and determine the highest concentration that remains in solution.
Protocol for Assessing Stability (HPLC-Based)
This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound over time under different conditions.
Caption: Experimental workflow for assessing the stability of this compound using HPLC.
Methodology:
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in the desired test buffer (e.g., phosphate (B84403) buffers at pH 5.5, 7.4, and 8.5).
-
Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of each sample.
-
Quenching: Immediately quench any further reaction by either flash-freezing the sample in liquid nitrogen and storing at -80°C until analysis, or by adding a quenching agent if appropriate (e.g., acidifying the solution to stop pH-dependent hydrolysis).
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA is a common starting point.
-
Detection: Monitor the elution profile using a UV detector at wavelengths relevant to the DBCO group (~309 nm) and potentially the hydrolyzed maleimide product (which may have a different absorption profile).
-
-
Data Analysis: Integrate the peak area of the intact this compound at each time point. Calculate the percentage of the linker remaining relative to the t=0 time point to determine the degradation rate and half-life under each condition.
Logical Relationships in Bioconjugation
The successful application of this compound relies on a logical sequence of reactions and considerations.
Caption: Logical workflow for a two-step bioconjugation using this compound.
This diagram illustrates the sequential nature of the conjugation process. First, the maleimide end of the linker reacts with a thiol on a protein or other biomolecule. Following this, the DBCO end is available to react with an azide-modified molecule via a copper-free click reaction, resulting in the final tripartite conjugate. Careful consideration of the stability of the linker and the reaction conditions at each step is crucial for achieving high yields and a stable final product.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
A Deep Dive into Bioorthogonal Chemistry for Protein Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with or being interfered by the native biochemical processes.[1] Coined by Carolyn R. Bertozzi, the term "bioorthogonal" signifies reactions that are orthogonal to the complex chemical environment of the cell, enabling the precise chemical modification of biomolecules in their native context. This powerful technology has revolutionized the study of proteins, glycans, and other biomolecules, offering unprecedented tools for imaging, tracking, and therapeutic development.[2]
The core principle of bioorthogonal chemistry involves a two-step process. First, a biomolecule of interest is tagged with a "chemical reporter," a small, abiotic functional group that is metabolically or genetically incorporated.[3] This reporter group is designed to be inert to the vast array of functional groups present in the cellular milieu. Second, a probe molecule carrying a complementary functional group is introduced. This probe, which can be a fluorophore, a drug molecule, or an affinity tag, then selectively reacts with the chemical reporter, leading to the specific labeling of the target biomolecule.[3]
For a reaction to be considered truly bioorthogonal, it must meet several stringent criteria:
-
High Selectivity: The reacting partners must only react with each other, ignoring all other endogenous functional groups.
-
Favorable Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures and concentrations.
-
Biocompatibility: The reactants and the resulting linkage must be non-toxic and not perturb the biological system under investigation.
-
Stability: Both the reactants and the product of the ligation should be stable in an aqueous environment.
This guide will provide an in-depth exploration of the three most prominent bioorthogonal reactions used for protein labeling: the Staudinger Ligation, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction. We will delve into their mechanisms, compare their kinetic properties, and provide detailed experimental protocols for their application in protein labeling.
Key Bioorthogonal Reactions for Protein Labeling
The choice of a bioorthogonal reaction is dictated by the specific biological question, the nature of the protein of interest, and the desired application. The following sections detail the most widely employed reactions, highlighting their distinct advantages and limitations.
The Staudinger Ligation
The Staudinger ligation was one of the first bioorthogonal reactions to be developed and is based on the classic Staudinger reaction between an azide (B81097) and a phosphine (B1218219).[4] In the bioorthogonal version, an engineered phosphine containing an electrophilic trap (typically a methyl ester) reacts with an azide-modified protein to form an aza-ylide intermediate. This intermediate then undergoes an intramolecular cyclization and subsequent hydrolysis to form a stable amide bond, releasing nitrogen gas and a phosphine oxide byproduct.[4]
The mechanism of the Staudinger ligation is a cornerstone of bioorthogonal chemistry.
References
function of DBCO group in strain-promoted alkyne-azide cycloaddition
An In-depth Technical Guide to the Dibenzocyclooctyne (DBCO) Group in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Bioorthogonal Chemistry
In the complex landscape of biological systems, the ability to perform specific chemical reactions without interfering with native biochemical processes is paramount. This principle, known as bioorthogonal chemistry, has revolutionized the study of biomolecules in their natural environment. A key reaction in the bioorthogonal toolkit is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful iteration of "click chemistry".[1] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds efficiently without the need for a cytotoxic copper catalyst, making it exceptionally well-suited for applications in living cells and whole organisms.[1][2]
At the heart of many SPAAC reactions is the dibenzocyclooctyne (DBCO) group. This guide provides a comprehensive overview of the function of DBCO, its quantitative performance metrics, detailed experimental protocols for its use, and its application in various research and development workflows.
The Core Function and Mechanism of DBCO
DBCO is a cyclic alkyne whose reactivity is driven by significant ring strain. This intrinsic molecular tension is the driving force behind its rapid reaction with azide-functionalized molecules. The reaction proceeds via a [3+2] cycloaddition mechanism to form a stable triazole linkage.[3] This process is highly specific and bioorthogonal; the DBCO group does not react with other functional groups commonly found in biological systems, such as amines or hydroxyls, ensuring that labeling is precise and targeted.[2][]
The key advantages of using DBCO in SPAAC include:
-
Biocompatibility: The reaction is copper-free, avoiding the cytotoxicity associated with Cu(I) catalysts, making it ideal for in vivo studies.[1][5]
-
Fast Reaction Kinetics: The high ring strain of DBCO leads to rapid reaction rates, enabling efficient labeling even at low reactant concentrations.[1]
-
High Specificity and Efficiency: The reaction is highly selective for azides, proceeding with high yields and minimal off-target effects.[2]
-
Stability: Both DBCO and azide (B81097) functional groups exhibit good stability on biomolecules prior to conjugation, although DBCO can lose reactivity over extended periods.[1][5][6]
Quantitative Data and Performance Metrics
The efficacy of a SPAAC reaction is determined by its kinetics and the stability of the reactants. DBCO derivatives are known for their high second-order rate constants. However, performance can be influenced by factors such as the structure of the azide, solvent, pH, and temperature.[7]
Table 1: Comparative Reaction Kinetics of Cyclooctynes
This table summarizes the second-order rate constants (k₂) for DBCO and other common cyclooctynes with benzyl (B1604629) azide, providing a benchmark for reactivity.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| DBCO | ~0.1 - 0.24 | [2][8] |
| BCN | 0.14 | [8] |
| DIFO | 0.076 | [8] |
| DIBO | 0.17 | [8] |
Note: Reaction rates are highly dependent on the specific derivatives, solvent systems, and temperature.
Table 2: Stability and Reaction Condition Considerations for DBCO
This table outlines key factors affecting the stability and efficiency of DBCO-mediated SPAAC reactions.
| Parameter | Guideline / Observation | Impact on Reaction | Reference(s) |
| Stability | DBCO-functionalized antibodies can be stored at -20°C for up to a month. | Reactivity can decrease over time due to oxidation and hydration of the alkyne. | [5] |
| pH | Optimal range is typically 7.0 - 9.0. | Higher pH values generally increase reaction rates (buffer-dependent). | [1][7] |
| Temperature | Reactions proceed well from 4°C to 37°C. | Higher temperatures can increase reaction speed. | [1][7] |
| Solvent | Aqueous buffers (e.g., PBS) are standard. Up to 20% DMSO is tolerated. | Maintains biomolecule integrity. | [6][9] |
| Interfering Reagents | Sodium azide (NaN₃) must be avoided in buffers. | NaN₃ is a preservative that will react with and consume the DBCO reagent. | [10][11] |
| Steric Hindrance | Proximity of DBCO to a large biomolecule can slow kinetics. | Can be mitigated by using a PEG spacer in the linker. | [12] |
| Reaction Monitoring | DBCO has a characteristic UV-Vis absorbance peak at ~309 nm. | The disappearance of this peak can be used to monitor reaction progress. | [6][11] |
Experimental Protocols
The following sections provide detailed methodologies for common applications of DBCO-mediated SPAAC.
Protocol 1: General Protein Labeling with DBCO-NHS Ester
This protocol describes the labeling of a protein via its primary amines (e.g., lysine (B10760008) residues) using a DBCO-NHS ester.
Materials:
-
Protein of interest (0.5–5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS Ester (e.g., EZ-Link™ TFP Ester-PEG4-DBCO)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., spin desalting columns, dialysis cassettes)
Methodology:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (like PBS). Buffers containing Tris or glycine (B1666218) will compete for reaction with the NHS ester. Remove interfering substances using a desalting column or dialysis.
-
DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of DMSO/DMF should ideally be below 20% to maintain protein integrity.[1]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1][13]
-
Quenching (Optional): To stop the reaction, add quenching buffer (e.g., Tris) to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[5]
-
Purification: Remove unreacted DBCO reagent using a spin desalting column or dialysis against an appropriate buffer (e.g., PBS).[1][13]
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~309 nm (for DBCO) using a UV-Vis spectrophotometer.[14]
Protocol 2: Live-Cell Surface Glycoprotein Labeling
This protocol outlines the metabolic labeling of cellular glycans with an azide sugar, followed by fluorescent tagging with a DBCO-fluorophore.[7][15]
Materials:
-
Adherent mammalian cells in culture
-
Complete cell culture medium
-
Azide-containing sugar (e.g., Peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Anhydrous DMSO
Methodology:
-
Metabolic Incorporation:
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add the Ac₄ManNAz stock to the complete culture medium to a final concentration of 25-50 µM.[7]
-
Replace the existing medium on the cells with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azide sugar into cell surface glycans.[7][15]
-
-
SPAAC Labeling:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Wash the cells twice with warm PBS to remove unincorporated azide sugar.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.[7]
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[7][16]
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unreacted DBCO-fluorophore.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Protocol 3: Antibody-Drug Conjugate (ADC) Synthesis
This protocol provides a general workflow for creating an ADC by first functionalizing an antibody with DBCO and then conjugating an azide-modified payload.[3]
Materials:
-
Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS)
-
DBCO-linker with an amine-reactive group (e.g., DBCO-PEG4-NHS ester)
-
Azide-functionalized payload (e.g., cytotoxic drug)
-
Anhydrous DMSO or DMF
-
Purification equipment (e.g., size-exclusion chromatography, spin desalting columns)
Methodology:
-
Antibody Functionalization with DBCO:
-
Payload Conjugation:
-
Purification and Characterization:
-
Purify the final ADC conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove the excess payload.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
-
Visualizing Experimental Workflows and Applications
DBCO-mediated SPAAC is a versatile tool used in numerous applications. The following diagrams illustrate common experimental workflows.
General Protein Bioconjugation Workflow
Workflow for Studying GPCR Internalization
DBCO-SPAAC can be used to label cell-surface receptors to visualize their trafficking upon activation.
Conclusion
The dibenzocyclooctyne (DBCO) group is a cornerstone of modern bioorthogonal chemistry. Its unique combination of high strain-driven reactivity, biocompatibility, and specificity makes it an invaluable tool for researchers, scientists, and drug development professionals. By enabling robust and efficient covalent conjugation in complex biological environments without the need for toxic catalysts, DBCO-mediated SPAAC has opened new frontiers in live-cell imaging, proteomics, diagnostics, and the development of targeted therapeutics like antibody-drug conjugates. Understanding the quantitative metrics and experimental protocols associated with DBCO is essential for harnessing its full potential to advance biological science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. Affinity Conjugation for Rapid and Covalent Labeling of Proteins in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
Methodological & Application
Application Notes and Protocols for DBCO-NHCO-PEG12-Maleimide in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of antibody-drug conjugates (ADCs) using the heterobifunctional linker, DBCO-NHCO-PEG12-maleimide. This linker facilitates a sequential conjugation strategy, enabling the precise attachment of a cytotoxic drug to an antibody. The methodology leverages two highly specific and efficient bioorthogonal reactions: the thiol-maleimide reaction for antibody modification and the strain-promoted azide-alkyne cycloaddition (SPAAC) for drug conjugation.
The incorporation of a polyethylene (B3416737) glycol (PEG) spacer (PEG12) enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving in vivo stability.[][2] The dibenzocyclooctyne (DBCO) group allows for a copper-free click chemistry reaction with an azide-modified drug, which is crucial for biological applications as it avoids the cytotoxicity associated with copper catalysts.[3][] The maleimide (B117702) group provides a selective handle for conjugation to thiol groups, which can be engineered into the antibody or generated by the reduction of interchain disulfide bonds.[5][]
Principle of the Method
The synthesis of an ADC using the this compound linker is a two-stage process:
-
Antibody Modification: The maleimide moiety of the linker reacts with free sulfhydryl groups on the antibody to form a stable thioether bond. This results in a DBCO-functionalized antibody. This reaction is highly chemoselective for thiols at a pH range of 6.5-7.5.[5][7]
-
Payload Conjugation: The DBCO group on the modified antibody then reacts with an azide-functionalized cytotoxic drug via SPAAC. This copper-free click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in biological media without interfering with native cellular processes, forming a stable triazole linkage.[3][8][]
Experimental Protocols
Antibody Thiolation (Disulfide Reduction)
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (mAb) to generate free thiol groups for maleimide conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Desalting columns
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in a sulfhydryl-free buffer (e.g., PBS, pH 7.2).
-
Add a 2-5 molar excess of TCEP to the antibody solution. The exact molar excess may need to be optimized for the specific antibody.
-
Incubate the reaction mixture for 1-2 hours at 37°C.
-
Remove excess TCEP immediately using a desalting column equilibrated with a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2). The resulting antibody solution now contains free thiol groups.
Antibody-Linker Conjugation (Maleimide Reaction)
This protocol details the conjugation of the this compound linker to the thiolated antibody.
Materials:
-
Thiolated antibody from the previous step
-
This compound dissolved in a water-miscible organic solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Reaction buffer (PBS with 1 mM EDTA, pH 7.2)
-
Quenching solution (e.g., 100 mM N-acetylcysteine or L-cysteine)
Procedure:
-
Immediately after desalting, add a 5-10 fold molar excess of the this compound solution to the thiolated antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
To quench the reaction and cap any unreacted maleimide groups, add the quenching solution to a final concentration of 1 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the DBCO-functionalized antibody by size-exclusion chromatography (SEC) or dialysis to remove excess linker and quenching reagent.
ADC Synthesis (Copper-Free Click Chemistry)
This protocol describes the final step of conjugating the azide-modified payload to the DBCO-functionalized antibody.
Materials:
-
DBCO-functionalized antibody
-
Azide-functionalized cytotoxic payload
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-functionalized payload in a suitable solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Add a 1.5 to 5-fold molar excess of the azide-payload to the purified DBCO-antibody solution.[3]
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[10] The reaction time may require optimization depending on the specific reactants.
-
The resulting ADC solution is now ready for purification.
ADC Purification and Characterization
Purification of the crude ADC is essential to remove unconjugated antibody, excess drug-linker, and potential aggregates.
Purification Methods:
-
Size-Exclusion Chromatography (SEC): Effective for removing unconjugated small molecule drugs and linkers.
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique to separate ADC species with different drug-to-antibody ratios (DARs).[11]
-
Affinity Chromatography (e.g., Protein A): Used to capture the antibody portion of the conjugate, allowing for the removal of impurities.
Characterization Methods:
-
UV/Vis Spectroscopy: To determine the concentrations of the antibody and the conjugated drug, which allows for the calculation of the average DAR.[]
-
Mass Spectrometry (MS): To confirm the identity of the ADC and determine the distribution of different drug-loaded species.
-
Size-Exclusion Chromatography (SEC): To assess the level of aggregation in the final ADC product.[13]
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution profile of the ADC.[]
Data Presentation
The following tables summarize typical quantitative data obtained during ADC synthesis and characterization.
Table 1: Reaction Parameters and Efficiency
| Parameter | Typical Value | Reference |
| Molar Excess of TCEP for Reduction | 2-5 fold | [] |
| Molar Excess of DBCO-Linker | 5-10 fold | [15] |
| Molar Excess of Azide-Payload | 1.5-5 fold | [3] |
| Antibody-Linker Conjugation Efficiency | > 90% | - |
| ADC Final Yield | 50-80% | - |
Table 2: ADC Characterization Data
| Parameter | Typical Value | Method | Reference |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC, MS, UV/Vis | [] |
| Monomer Purity | > 95% | SEC | [13] |
| Aggregation Level | < 5% | SEC | [13] |
| Endotoxin Level | < 1 EU/mg | LAL Assay | - |
Visualizations
Experimental Workflow
References
- 2. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Proteins with DBCO-NHCO-PEG12-Maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the successful labeling of proteins with the heterobifunctional linker, DBCO-NHCO-PEG12-maleimide. This process enables the covalent attachment of a Dibenzocyclooctyne (DBCO) moiety to a protein via a stable thioether bond, which can then be used in copper-free click chemistry reactions.
The protocol is divided into two main stages:
-
Thiol-Reactive Labeling: Conjugation of the maleimide (B117702) group of the linker to free sulfhydryl groups (thiols) on the protein, typically from cysteine residues.
-
Copper-Free Click Chemistry: Reaction of the DBCO-labeled protein with an azide-containing molecule of interest.
This methodology is particularly useful for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and for immobilizing proteins on surfaces. The long, hydrophilic PEG12 spacer enhances solubility and reduces potential steric hindrance.
Experimental Protocols
Part 1: Protein Preparation and Maleimide Labeling
This initial phase focuses on preparing the protein and conjugating it with the this compound linker.
1.1. Materials and Reagents:
-
Protein of interest (e.g., antibody, enzyme)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (pH 7.0-7.5), degassed.[1][2][3] Buffers should not contain thiol-containing compounds like DTT.[2]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[2][3]
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), spin desalting column, or dialysis cassette with an appropriate molecular weight cutoff (MWCO).[1][2][4]
1.2. Protocol for Maleimide Labeling:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[3][4][5]
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[2][3][4] Note that complete reduction of all disulfide bonds in antibodies can lead to inactivation.[6]
-
It is recommended to perform the reaction in an inert gas (e.g., nitrogen or argon) environment to prevent the re-formation of disulfide bonds.[1][3]
-
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
Purification of the DBCO-Labeled Protein:
Part 2: Copper-Free Click Chemistry with the DBCO-Labeled Protein
This second phase involves the reaction of the purified DBCO-labeled protein with a molecule containing an azide (B81097) group. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is bioorthogonal and highly specific.[7][8][]
2.1. Materials and Reagents:
-
Purified DBCO-labeled protein
-
Azide-containing molecule of interest (e.g., fluorescent dye, drug molecule, biotin)
-
Reaction Buffer: Azide-free buffer such as PBS, pH 7.4.[10][11]
2.2. Protocol for Copper-Free Click Chemistry:
-
Reaction Setup:
-
Incubation:
-
Purification of the Final Conjugate:
2.3. Storage of the Final Conjugate:
-
For short-term storage (up to one week), keep the purified conjugate at 2-8°C in the dark.[2][4]
-
For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[2][4] Adding a stabilizer such as 5-10 mg/mL BSA and an antimicrobial agent like 0.01-0.03% sodium azide can also be beneficial.[2][4]
Data Presentation
The following table summarizes the key quantitative parameters for the protein labeling protocol.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| TCEP Molar Excess (Optional) | 10-100 fold | For reduction of disulfide bonds. |
| DBCO-Maleimide Stock Concentration | 10 mM in DMSO or DMF | Prepare fresh before use. |
| DBCO-Maleimide:Protein Molar Ratio | 10:1 to 20:1 | Should be optimized for each specific protein.[4] |
| Maleimide Labeling Incubation Time | 2 hours at RT or overnight at 4°C | Protect from light. |
| Azide-Molecule:DBCO-Protein Molar Ratio | 2:1 to 4:1 | Can be adjusted to optimize conjugation.[10][12] |
| Click Chemistry Incubation Time | 4-12 hours at RT or overnight at 4°C | Longer times may increase yield.[11] |
| Reaction pH | 7.0 - 7.5 | Optimal for the maleimide-thiol reaction.[1][2][3] |
Visualizations
Signaling Pathway and Chemical Reactions
Caption: Chemical reactions in the two-stage protein labeling process.
Experimental Workflow
Caption: Step-by-step experimental workflow for protein labeling.
References
- 1. biotium.com [biotium.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Optimizing Conjugation Reactions with DBCO-NHCO-PEG12-Maleimide: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal use of the heterobifunctional linker, DBCO-NHCO-PEG12-maleimide. This linker enables the sequential or simultaneous conjugation of two different molecules through a stable polyethylene (B3416737) glycol (PEG) spacer. The dibenzocyclooctyne (DBCO) group reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. The maleimide (B117702) group specifically reacts with thiol (sulfhydryl) groups. Understanding and optimizing the reaction conditions for both of these functionalities is critical for achieving high conjugation efficiency and purity.
Introduction to this compound
This compound is a versatile tool in bioconjugation, antibody-drug conjugate (ADC) development, and the creation of complex biomolecular structures.[1] The PEG12 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[2][3] The DBCO group offers highly selective and biocompatible ligation with azides without the need for a cytotoxic copper catalyst, making it suitable for applications in living systems.[4][5][6] The maleimide group allows for the efficient and specific coupling to cysteine residues in proteins or other thiol-containing molecules.[7][8]
Reaction Mechanisms
The utility of this compound lies in its two distinct reactive ends, enabling a two-step conjugation strategy.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction is characterized by its high efficiency and bioorthogonality, meaning it does not interfere with native biological functional groups.[4][9]
Thiol-Maleimide Reaction
The maleimide group reacts with a free sulfhydryl group (thiol) to form a stable thioether bond. This reaction is highly specific for thiols within a defined pH range.[10][11]
Experimental Protocols
Protocol 1: Two-Step Conjugation - Maleimide Reaction Followed by DBCO Reaction
This is the most common workflow, involving the initial reaction of the maleimide group with a thiol-containing molecule, followed by the "click" reaction of the DBCO group with an azide-containing molecule.
// Nodes Thiol_Molecule [label="Thiol-Containing\nMolecule (e.g., Protein)", fillcolor="#F1F3F4", fontcolor="#202124"]; DBCO_Linker [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; DBCO_Conjugate [label="DBCO-Labeled\nMolecule", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azide_Molecule [label="Azide-Containing\nMolecule", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Conjugate [label="Final Conjugate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification1 [label="Purification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purification2 [label="Purification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Thiol_Molecule -> DBCO_Conjugate [label=" Maleimide-Thiol\n Reaction "]; DBCO_Linker -> DBCO_Conjugate; DBCO_Conjugate -> Purification1; Purification1 -> Azide_Molecule [label=" SPAAC Reaction "]; Azide_Molecule -> Final_Conjugate; Purification1 -> Final_Conjugate; Final_Conjugate -> Purification2; } Two-Step Conjugation Workflow
Materials:
-
Thiol-containing molecule (e.g., protein with cysteine residues)
-
This compound
-
Azide-containing molecule
-
Reaction Buffer A: Thiol-free buffer, pH 6.5-7.5 (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, 10 mM EDTA)[10][11]
-
Reaction Buffer B: Azide-free buffer, pH 7.4 (e.g., PBS)[12]
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)[7][13]
-
Quenching reagent (optional): Cysteine or 2-mercaptoethanol[14]
-
Purification system (e.g., size-exclusion chromatography, dialysis)[9]
Procedure:
Step 1: Preparation of Thiol-Containing Molecule
-
Dissolve the thiol-containing molecule in Reaction Buffer A to a concentration of 1-10 mg/mL.[7][15]
-
If the molecule contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfides to free thiols.[13][14] Note: If using DTT, it must be removed prior to adding the maleimide reagent.[14]
-
Degas the buffer to minimize re-oxidation of thiols.[7]
Step 2: Maleimide-Thiol Conjugation
-
Immediately before use, prepare a 5-20 mM stock solution of this compound in anhydrous DMSO or DMF.[10][16]
-
Add a 10-20 fold molar excess of the this compound solution to the prepared thiol-containing molecule.[13] The final concentration of the organic solvent should ideally be below 20% to avoid protein precipitation.[12]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[15][17]
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[14]
-
Purify the DBCO-labeled molecule using size-exclusion chromatography or dialysis to remove excess linker and quenching reagents.[9]
Step 3: DBCO-Azide Conjugation (SPAAC)
-
Dissolve the purified DBCO-labeled molecule in Reaction Buffer B.
-
Add the azide-containing molecule to the reaction mixture. A 1.5 to 10-fold molar excess of one component is recommended to drive the reaction to completion.[9][16]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[16][18] For some reactions, incubation for up to 24 hours can improve efficiency.[9]
-
The final conjugate may be purified by size-exclusion chromatography to remove any unreacted components.[10]
Protocol 2: One-Pot, Two-Step Conjugation
In some instances, if the azide-containing molecule does not have a free thiol, it is possible to perform the conjugation in a one-pot fashion.
// Nodes Thiol_Molecule [label="Thiol-Containing\nMolecule", fillcolor="#F1F3F4", fontcolor="#202124"]; DBCO_Linker [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Mix1 [label="Intermediate\nReaction Mixture", fillcolor="#FFFFFF", fontcolor="#202124"]; Azide_Molecule [label="Azide-Containing\nMolecule", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Conjugate [label="Final Conjugate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Thiol_Molecule -> Reaction_Mix1 [label=" Maleimide-Thiol\n Reaction "]; DBCO_Linker -> Reaction_Mix1; Reaction_Mix1 -> Azide_Molecule [label=" Add Azide (B81097)\n Molecule "]; Azide_Molecule -> Final_Conjugate [label=" SPAAC Reaction "]; Final_Conjugate -> Purification; } One-Pot Conjugation Workflow
Procedure:
-
Follow Steps 1 and 2 from Protocol 1 for the maleimide-thiol conjugation. Do not quench the reaction.
-
After the desired incubation time for the maleimide reaction, add the azide-containing molecule directly to the reaction mixture.
-
Incubate for an additional 4-12 hours at room temperature or overnight at 4°C.[16]
-
Purify the final conjugate.
Summary of Optimal Reaction Conditions
| Parameter | Maleimide-Thiol Reaction | DBCO-Azide (SPAAC) Reaction |
| pH | 6.5 - 7.5[10][11] | ~7.4[12] |
| Temperature | Room Temperature or 4°C[17] | Room Temperature or 4°C[9][12] |
| Reaction Time | 2 hours - overnight[17] | 4 - 24 hours[9][16][18] |
| Buffer | Thiol-free (e.g., PBS, HEPES, Tris) with 5-10 mM EDTA[11] | Azide-free (e.g., PBS)[9][12] |
| Solvent | Aqueous buffer, can tolerate up to 20% DMSO/DMF[10][12] | Aqueous buffer, can tolerate up to 20% DMSO[12] |
| Molar Ratio | 10-20 fold molar excess of maleimide reagent[13][15] | 1.5-10 fold molar excess of one reactant[9][16] |
| Quenching | Optional, with cysteine or 2-mercaptoethanol[14] | Not typically required |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Maleimide Conjugation Efficiency | Hydrolysis of Maleimide: Maleimide group is moisture-sensitive.[16] | Allow the reagent to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[16] |
| Oxidation of Thiols: Free thiols can re-oxidize to form disulfide bonds.[14] | Degas buffers and include a chelating agent like EDTA (5-10 mM) to prevent metal-catalyzed oxidation.[10][14] | |
| Insufficient Free Thiols: Disulfide bonds in the protein were not fully reduced. | Increase the concentration of the reducing agent (TCEP) or the incubation time.[13] | |
| Low DBCO Conjugation Efficiency | Presence of Azide in Buffers: Sodium azide is a common preservative and will react with the DBCO group.[9][12] | Ensure all buffers are free of sodium azide.[12] |
| Suboptimal Reaction Conditions: Insufficient incubation time or non-optimal molar ratios. | Increase the incubation time or optimize the molar excess of one of the reactants.[16] | |
| Precipitation of Protein | High Concentration of Organic Solvent: Some proteins are sensitive to high concentrations of DMSO or DMF.[10] | Keep the final concentration of the organic solvent below 20%.[10][12] |
| Non-specific Labeling | Reaction of Maleimide with Amines: At pH > 7.5, maleimides can react with primary amines.[10][11] | Maintain the pH of the maleimide-thiol reaction between 6.5 and 7.5.[10][11] |
Conclusion
The this compound linker provides a powerful and versatile method for creating complex bioconjugates. By carefully controlling the reaction conditions for both the maleimide-thiol and DBCO-azide couplings, researchers can achieve high yields of purified, well-defined products for a wide range of applications in research, diagnostics, and therapeutics. The stability of the triazole bond formed during the SPAAC reaction makes this linker particularly advantageous for in vivo applications where long-term stability is crucial.[19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. DBCO-PEG12-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. broadpharm.com [broadpharm.com]
- 6. DBCO Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. interchim.fr [interchim.fr]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. glenresearch.com [glenresearch.com]
- 19. benchchem.com [benchchem.com]
maleimide-thiol coupling buffer pH and temperature recommendations
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and practices of maleimide-thiol coupling, a cornerstone of bioconjugation chemistry. These notes detail the critical reaction parameters, including buffer pH and temperature, and provide standardized protocols for the successful conjugation of maleimide-functionalized molecules to thiol-containing biomolecules such as proteins, peptides, and antibodies.
Introduction to Maleimide-Thiol Chemistry
The reaction between a maleimide (B117702) and a thiol (sulfhydryl) group proceeds via a Michael addition, forming a stable covalent thioether bond.[1] This conjugation method is highly valued for its specificity and efficiency under mild, physiological conditions.[1][2] The reaction is particularly selective for the sulfhydryl groups of cysteine residues in proteins and peptides within a specific pH range.[1][3] This high degree of chemoselectivity allows for precise, site-specific labeling and crosslinking of biomolecules, which is critical in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other advanced biotherapeutics and research reagents.[1]
Critical Parameters: pH and Temperature
The success of a maleimide-thiol conjugation is highly dependent on the careful control of the reaction environment. The pH of the buffer and the reaction temperature are the most critical parameters influencing the reaction's rate, specificity, and the stability of the maleimide group itself.
pH Recommendations
The optimal pH range for maleimide-thiol coupling is between 6.5 and 7.5.[1][3] Within this window, the reaction is highly selective for thiol groups over other nucleophilic groups, such as amines.[3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]
Deviations from this optimal pH range can lead to undesirable side reactions. At pH values above 7.5, the maleimide group can react with primary amines (e.g., the side chain of lysine (B10760008) residues), leading to a loss of selectivity.[3] Furthermore, the maleimide ring is susceptible to hydrolysis, a competing reaction that opens the ring to form an unreactive maleamic acid derivative.[3] The rate of this hydrolysis increases with increasing pH.[3][4] Conversely, at a pH below 6.5, the reaction rate is significantly reduced.[5]
dot
Caption: Logical relationship of pH and reaction outcomes.
Temperature Recommendations
The temperature at which the conjugation is performed affects the reaction kinetics.[6] Reactions are typically carried out at either room temperature (20-25°C) or at 4°C.[5]
-
Room Temperature (20-25°C): This temperature facilitates faster reaction rates, with conjugations often reaching completion within 30 minutes to 2 hours.[5]
-
4°C: Performing the reaction at a lower temperature slows down the reaction rate, potentially requiring an overnight incubation to achieve a high degree of conjugation.[5] This can be advantageous for particularly sensitive biomolecules to minimize degradation.[5]
It is also possible to perform the reaction at 37°C to further accelerate the process, though this may not be suitable for all biomolecules due to the risk of denaturation.[5][6]
Data Presentation
The following tables summarize the key quantitative data for maleimide-thiol coupling reactions.
Table 1: pH Effects on Maleimide-Thiol Reaction
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[3] |
Table 2: Typical Reaction Times and Temperatures
| Temperature | Typical Reaction Time | Notes |
| 4°C | Overnight (8-16 hours)[5] | Recommended for sensitive proteins to minimize degradation.[5] |
| Room Temperature (20-25°C) | 30 minutes - 2 hours[5] | Faster reaction kinetics. |
| 37°C | ~30 minutes[5][6] | Can be used to accelerate the reaction, but may not be suitable for all biomolecules.[5] |
Table 3: Recommended Buffers and Additives
| Component | Recommendation | Rationale |
| Buffer Type | Phosphate-buffered saline (PBS), Tris, HEPES[7][8] | Maintain pH in the optimal range of 6.5-7.5. |
| Buffer Concentration | 10-100 mM[7][9] | Sufficient buffering capacity without interfering with the reaction. |
| Reducing Agent (Optional) | TCEP (Tris(2-carboxyethyl)phosphine)[8][9] | Reduces disulfide bonds to free up thiols for conjugation. TCEP is preferred as it does not contain a thiol group and does not need to be removed prior to the addition of the maleimide.[10] |
| Chelating Agent (Optional) | EDTA (1-5 mM)[10] | Sequesters divalent metal ions that can catalyze the re-oxidation of thiols to disulfide bonds.[10] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a Maleimide Dye
This protocol outlines a general procedure for the conjugation of a maleimide-functionalized fluorescent dye to a thiol-containing protein.
Materials:
-
Protein to be labeled (containing free thiols)
-
Maleimide-functionalized dye
-
Reaction Buffer: 1X PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5[7]
-
Anhydrous DMSO or DMF[8]
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine)[8]
-
Purification column (e.g., Sephadex G-25)[11]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[8][12] If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9]
-
Prepare the Maleimide Dye Stock Solution: Immediately before use, dissolve the maleimide-functionalized dye in anhydrous DMSO or DMF to a stock concentration of 10 mM.[9]
-
Perform the Conjugation Reaction: Add the maleimide dye stock solution to the protein solution to achieve the desired molar ratio of dye to protein (a 10-20 fold molar excess of dye is a common starting point).[7] Perform the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Purify the Conjugate: Remove the unreacted dye and other small molecules by gel filtration chromatography (e.g., a Sephadex G-25 column) equilibrated with the reaction buffer.[11] The first colored fraction to elute will be the labeled protein.[7]
-
Determine the Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% and storing at -20°C or -80°C.[7]
dot
Caption: A typical experimental workflow for protein conjugation.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. bachem.com [bachem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
Application Notes and Protocols for the Purification of DBCO-NHCO-PEG12-Maleimide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules using DBCO-NHCO-PEG12-maleimide linkers is a cornerstone of modern biopharmaceutical development, enabling the creation of targeted therapeutics, advanced diagnostics, and sophisticated research tools. The dibenzocyclooctyne (DBCO) group allows for a copper-free click chemistry reaction with azide-modified molecules, while the maleimide (B117702) group provides a reactive handle for covalent linkage to thiol-containing biomolecules such as proteins and peptides. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the resulting conjugate.
However, the synthesis of these conjugates invariably results in a heterogeneous mixture containing the desired product alongside unreacted starting materials, excess linker, and potential side-products. The presence of these impurities can compromise downstream applications, leading to inaccurate experimental results, reduced therapeutic efficacy, and potential safety concerns. Therefore, robust and efficient purification is a critical step to isolate the pure this compound conjugate.
This document provides detailed application notes and experimental protocols for the purification of this compound conjugates, tailored for researchers, scientists, and drug development professionals.
Overview of Purification Strategies
Several chromatographic and filtration-based techniques can be employed for the purification of this compound conjugates. The choice of method depends on the scale of the purification, the properties of the biomolecule, and the nature of the impurities to be removed.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique separates molecules based on their hydrophobicity.[][2] It is particularly effective for separating the desired conjugate from unreacted, less hydrophobic biomolecules and excess PEGylated linker.[2][3]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[][4] This method is well-suited for removing smaller impurities like excess linker and quenching agents from the larger conjugate.[][4][5][6]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[][7] The attachment of the this compound linker can alter the overall charge of the biomolecule, enabling separation of the conjugate from the unconjugated starting material.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions.[][8] It can be a useful alternative to RP-HPLC, particularly for proteins that are sensitive to the organic solvents used in reverse-phase methods.[]
-
Tangential Flow Filtration (TFF): TFF, also known as cross-flow filtration, is a rapid and scalable method for buffer exchange, concentration, and removal of small molecule impurities.[9][10][11][12] It is particularly useful for processing larger sample volumes.[9][12]
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key parameters and expected outcomes for the primary purification methods.
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle of Separation | Hydrophobicity | Hydrodynamic Radius (Size) | Molecular Weight Cut-Off (MWCO) |
| Primary Application | High-resolution separation of conjugate from unreacted biomolecule and isomers.[2][13] | Removal of excess linker and small molecule impurities.[4] | Buffer exchange, concentration, and removal of small molecules from large volume samples.[9][10] |
| Typical Stationary Phase | C4, C8, or C18 silica-based columns.[2][13] | Porous silica (B1680970) or polymer-based beads with defined pore sizes. | Hollow fiber or flat-sheet membrane cassettes with a specific MWCO. |
| Typical Mobile Phase | Water/Acetonitrile (B52724) or Water/Methanol gradients with 0.1% TFA or formic acid.[2][13] | Isocratic elution with a buffered saline solution (e.g., PBS). | Buffered saline solution (e.g., PBS). |
| Advantages | High resolution, excellent for separating closely related species.[2] | Mild separation conditions, preserves protein structure and function. | Scalable, rapid processing of large volumes, can be automated.[9] |
| Disadvantages | Use of organic solvents and acids may denature sensitive proteins, lower capacity. | Lower resolution compared to RP-HPLC, potential for non-specific binding.[8] | Not suitable for high-resolution separation of similarly sized molecules. |
| Typical Purity Achieved | >95% | >90% (for removal of small molecules) | Effective for bulk impurity removal. |
Experimental Protocols
Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for the purification of a this compound conjugated peptide or small protein.
Materials:
-
Crude conjugate reaction mixture
-
RP-HPLC system with a UV detector
-
C18 or C4 preparative HPLC column (e.g., Jupiter 300 C4)[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Solvent for sample preparation (e.g., 5-10% acetonitrile in water)
Procedure:
-
Sample Preparation:
-
If the reaction mixture is in a high-salt buffer, it may need to be desalted first using a desalting column or dialysis.
-
Dissolve or dilute the crude conjugate in the sample preparation solvent.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Setup:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column size.
-
Set the UV detector to monitor at 220 nm (for peptide bonds) and 280 nm (for aromatic amino acids) and/or 309 nm (for the DBCO group).[14]
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes.[13] The optimal gradient should be determined empirically.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks of interest. The desired this compound conjugate is expected to elute later than the unconjugated biomolecule due to the increased hydrophobicity from the DBCO and linker components.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm the identity and purity of the conjugate.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Remove the acetonitrile and TFA by lyophilization or buffer exchange using SEC or TFF.
-
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for removing excess, unreacted this compound linker and other small molecules from the conjugate.
Materials:
-
Crude conjugate reaction mixture
-
SEC system (e.g., FPLC or HPLC) with a UV detector
-
SEC column with an appropriate molecular weight exclusion limit
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable physiological buffer
-
Sample filtration device (0.22 µm)
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at the recommended flow rate.
-
-
Sample Preparation:
-
Centrifuge the crude reaction mixture to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Injection and Elution:
-
Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample isocratically with the mobile phase.
-
-
Fraction Collection:
-
Collect fractions as the sample elutes from the column. The conjugate will elute in the earlier fractions, while the smaller, unreacted linker and other small molecules will elute later.
-
-
Analysis and Pooling:
-
Analyze the fractions by UV absorbance at 280 nm (for protein) and 309 nm (for DBCO), and/or by SDS-PAGE to identify the fractions containing the purified conjugate.
-
Pool the fractions containing the pure conjugate.
-
Protocol 3: Purification by Tangential Flow Filtration (TFF)
This protocol is ideal for buffer exchange and removal of small molecule impurities from larger volumes of the conjugate solution.
Materials:
-
TFF system with a reservoir and peristaltic pump
-
TFF membrane cassette or hollow fiber cartridge with a Molecular Weight Cut-Off (MWCO) that is 3-5 times smaller than the molecular weight of the conjugate.
-
Diafiltration Buffer: The desired final buffer for the conjugate (e.g., PBS, pH 7.4)
Procedure:
-
System Setup and Equilibration:
-
Install the TFF membrane and assemble the system according to the manufacturer's instructions.
-
Flush the system with water and then equilibrate with the diafiltration buffer.
-
-
Concentration (Optional):
-
If the initial sample volume is large, concentrate the sample by recirculating the retentate while allowing the permeate to be removed.
-
-
Diafiltration (Buffer Exchange):
-
Add the diafiltration buffer to the sample reservoir at the same rate that the permeate is being removed. This maintains a constant volume in the retentate.
-
Perform diafiltration for 5-10 diavolumes to ensure complete removal of the low molecular weight impurities. A diavolume is equal to the volume of the retentate.
-
-
Final Concentration and Recovery:
-
After diafiltration, concentrate the sample to the desired final volume.
-
Recover the purified and concentrated conjugate from the system.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound conjugates.
References
- 2. blob.phenomenex.com [blob.phenomenex.com]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Evaluation of single-use tangential flow filtration technology in a conjugate vaccine manufacturing process - American Chemical Society [acs.digitellinc.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Illuminating Cellular Dynamics: A Guide to Creating Fluorescent Protein Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to visualize and quantify molecular events within living cells is paramount to advancing our understanding of biological systems and accelerating drug discovery. Genetically encoded fluorescent protein probes have revolutionized cell biology by enabling the real-time monitoring of a vast array of cellular processes, from signal transduction to protein trafficking.[1][2][3] This document provides a comprehensive guide to the experimental workflow for creating these powerful tools, offering detailed protocols and data presentation guidelines for researchers in academia and industry.
Introduction to Fluorescent Protein Probes
Fluorescent proteins (FPs), such as the well-known Green Fluorescent Protein (GFP) from the jellyfish Aequorea victoria, can be fused to a protein of interest to create a chimeric fluorescent probe.[4][5] This fusion allows for the visualization of the target protein's localization, movement, and interactions within the cell.[4][5] Furthermore, sophisticated biosensors can be engineered by incorporating environmentally sensitive FPs or pairs of FPs for Förster Resonance Energy Transfer (FRET), enabling the detection of specific analytes, enzymatic activities, or conformational changes.[6][7][8]
The creation of a successful fluorescent protein probe involves a multi-step process encompassing design, molecular cloning, expression in host cells, and rigorous validation.
Core Experimental Workflow
The overall workflow for creating and validating a fluorescent protein probe can be broken down into four key stages:
-
Probe Design and Strategy Selection: Choosing the appropriate fluorescent protein and fusion strategy based on the biological question.
-
Molecular Cloning and Vector Construction: Generating the DNA construct that encodes the fluorescent fusion protein.
-
Expression and Cellular Imaging: Introducing the construct into the desired cell type and visualizing the fluorescent signal.
-
Probe Validation and Characterization: Ensuring the fluorescent tag does not interfere with the natural function of the target protein.
Caption: High-level experimental workflow for creating fluorescent protein probes.
I. Probe Design and Strategy Selection
The initial and most critical step is to define the biological question and select an appropriate design strategy. Key considerations include the nature of the target protein, the process being investigated, and the desired output (e.g., localization, interaction, or activity).
There are three primary strategies for designing genetically encoded fluorescent probes:[6]
-
Simple Fusion Probes: A single fluorescent protein is fused to the N- or C-terminus of the protein of interest. This is the most straightforward approach for studying protein localization and dynamics.[4][5]
-
Conformation-Sensing Probes: A circularly permuted fluorescent protein (cpFP) is inserted into a flexible loop of a "sensor" protein domain. Ligand binding or a conformational change in the sensor domain alters the environment of the cpFP chromophore, modulating its fluorescence.[8]
-
FRET-Based Probes: Two fluorescent proteins with overlapping emission and excitation spectra (a FRET pair) are fused to a sensor protein or interacting protein partners. Changes in the distance or orientation between the two FPs due to a biological event lead to a change in FRET efficiency, which can be measured ratiometrically.[7][9]
Caption: Key design strategies for fluorescent protein probes.
Data Presentation: Fluorescent Protein Properties
The choice of fluorescent protein is critical. The following table summarizes the properties of commonly used fluorescent proteins.
| Fluorescent Protein | Excitation (nm) | Emission (nm) | Brightness* | Photostability** | Oligomeric State |
| EGFP | 488 | 509 | 5.3 | 140 | Monomer |
| mCherry | 587 | 610 | 2.9 | 450 | Monomer |
| mVenus | 515 | 528 | 8.6 | 1200 | Monomer |
| mCerulean3 | 433 | 475 | 3.9 | 500 | Monomer |
| mTagBFP2 | 402 | 457 | 7.9 | 250 | Monomer |
*Relative brightness is calculated as the product of the quantum yield and the molar extinction coefficient, normalized to EGFP. **Photostability is the time to 50% photobleaching in seconds under standardized illumination.
II. Experimental Protocols
Protocol 1: Molecular Cloning of a Fluorescent Fusion Protein
This protocol describes the generation of a mammalian expression vector for a C-terminal fusion of a protein of interest (POI) with EGFP using standard restriction enzyme-based cloning.
Materials:
-
pEGFP-N1 expression vector
-
cDNA encoding the POI
-
Restriction enzymes (e.g., EcoRI and BamHI)
-
T4 DNA Ligase and buffer
-
High-fidelity DNA polymerase for PCR
-
Primers for amplifying POI cDNA
-
Competent E. coli (e.g., DH5α)
-
LB agar (B569324) plates with kanamycin
-
Plasmid miniprep kit
Methodology:
-
Primer Design: Design PCR primers to amplify the coding sequence of your POI. The forward primer should include an EcoRI restriction site, and the reverse primer should include a BamHI restriction site, ensuring the POI is in-frame with the downstream EGFP sequence.
-
PCR Amplification: Amplify the POI cDNA using high-fidelity DNA polymerase.
-
Restriction Digest: Digest both the PCR product and the pEGFP-N1 vector with EcoRI and BamHI.
-
Ligation: Ligate the digested PCR product into the digested pEGFP-N1 vector using T4 DNA Ligase.
-
Transformation: Transform the ligation reaction into competent E. coli.
-
Selection and Screening: Plate the transformed bacteria on LB agar plates containing kanamycin. Select individual colonies and grow overnight cultures.
-
Plasmid Purification and Verification: Isolate plasmid DNA using a miniprep kit. Verify the correct insertion by restriction digest analysis and DNA sequencing.
Protocol 2: Transfection and Live-Cell Imaging
This protocol details the transient transfection of mammalian cells and subsequent imaging of the expressed fluorescent protein probe.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete growth medium
-
Plasmid DNA of the fluorescent protein construct
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets
Methodology:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes 24 hours before transfection to reach 70-90% confluency.
-
Transfection: Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol and add to the cells.
-
Expression: Incubate the cells for 24-48 hours to allow for expression of the fusion protein.
-
Imaging: Replace the growth medium with imaging medium. Visualize the fluorescent protein signal using a fluorescence microscope. Acquire images using appropriate excitation and emission filters.
III. Probe Validation
A critical step often overlooked is the validation of the fluorescent protein probe to ensure that the fluorescent tag does not disrupt the function, localization, or interaction of the protein of interest.[10]
Key Validation Experiments:
-
Expression Level Analysis: Use Western blotting with an antibody against the protein of interest to confirm the expression of the full-length fusion protein and compare its expression level to the endogenous protein.
-
Subcellular Localization: Compare the localization of the fluorescent fusion protein to the known localization of the endogenous protein, for example, by immunofluorescence.
-
Functional Assays: Perform relevant functional assays to ensure the fusion protein retains the activity of the untagged protein. This could include enzyme activity assays, protein-protein interaction assays (e.g., co-immunoprecipitation), or rescue experiments in a null-background cell line.
Caption: A streamlined workflow for the validation of newly created fluorescent probes.
Application in Signal Transduction: Visualizing Kinase Activity
Fluorescent protein probes are invaluable for dissecting complex signaling pathways. For instance, a FRET-based kinase activity reporter can be designed to visualize the activity of a specific kinase in real-time.
A generic kinase activity reporter might consist of a donor FP, a substrate peptide for the kinase of interest, a phospho-amino acid binding domain (PAABD), and an acceptor FP.
Caption: Mechanism of a FRET-based kinase activity reporter.
In the inactive state, the reporter is in an extended conformation, resulting in low FRET. Upon activation of the kinase, the substrate peptide is phosphorylated. This phosphorylated peptide then binds to the PAABD, causing a conformational change that brings the donor and acceptor FPs into close proximity, leading to an increase in FRET.
Conclusion
The development of fluorescent protein probes is a powerful approach for visualizing and quantifying cellular processes. By following a systematic workflow of careful design, meticulous molecular biology, and thorough validation, researchers can create robust tools to illuminate the intricate workings of the cell. These probes are not only instrumental for fundamental biological research but also hold immense potential for high-content screening and drug discovery applications.
References
- 1. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Fluorescent Protein Tags as Reporters in Live-Cell Imaging Studies | Springer Nature Experiments [experiments.springernature.com]
- 3. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. blog.addgene.org [blog.addgene.org]
- 8. addgene.org [addgene.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. licorbio.com [licorbio.com]
Troubleshooting & Optimization
optimizing storage conditions for DBCO-NHCO-PEG12-maleimide
Technical Support Center: DBCO-NHCO-PEG12-maleimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[1] It is advisable to desiccate the product for optimal stability.
Q2: How should I prepare and store stock solutions of this compound?
A2: Prepare stock solutions by dissolving the compound in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2] These stock solutions can be stored at -20°C for a limited time, ranging from a few days to a month.[1][3] To minimize degradation, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Prepare fresh aqueous working solutions on the day of your experiment.[1]
Q3: What is the stability of the DBCO and maleimide (B117702) groups in aqueous solutions?
A3: The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers with a pH range of 6-9.[1] However, prolonged exposure to aqueous environments can lead to a gradual loss of reactivity due to oxidation or hydration of the strained triple bond.[1] One study on a DBCO-modified antibody indicated a 3-5% loss of reactivity over four weeks when stored at 4°C.[4] The maleimide group is susceptible to hydrolysis, especially at a pH above 7.5, which renders it unreactive towards thiols.[4][5] At pH 7, the maleimide group is approximately 1,000 times more reactive with a free sulfhydryl group than with an amine.[4][5]
Q4: What is the optimal pH for performing conjugation reactions with the maleimide group?
A4: The optimal pH range for the reaction between a maleimide group and a thiol (sulfhydryl) group is 6.5-7.5.[5][6] This pH range provides a good balance between the reactivity of the thiol group and the stability of the maleimide group against hydrolysis.[7][8]
Q5: Can I use buffers containing sodium azide (B81097) with this compound?
A5: No, you should avoid using buffers that contain sodium azide (NaN₃) as the azide will react with the DBCO group, rendering the linker unusable for its intended strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[4][9]
Quantitative Stability Data
The following table summarizes the expected stability of the functional groups of this compound under various conditions. This data is compiled from studies on similar molecules and should be used as a guideline. For critical applications, it is recommended to perform in-house stability tests.
| Functional Group | Condition | Time | Expected Purity/Reactivity | Reference |
| DBCO | 4°C in PBS (pH 7.4) | 4 weeks | >95% | [1][4] |
| DBCO | 25°C in PBS (pH 7.4) | 24 hours | 90-95% | [1] |
| DBCO | 37°C in PBS (pH 7.4) | 24 hours | 80-85% | [1] |
| Maleimide | pH 7.4, 37°C | 16 hours | ~70% (in PBS) | [10] |
| Maleimide | pH 9.2, 37°C | 14 hours | Complete hydrolysis | [10] |
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Conjugation to Thiol-Containing Molecules
-
Question: I am observing very low or no conjugation of my this compound to my protein's cysteine residues. What could be the cause?
-
Answer:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[4][5]
-
Oxidized Thiols: The cysteine residues on your protein may be oxidized, forming disulfide bonds which are unreactive with maleimides.
-
Solution: Reduce the disulfide bonds in your protein using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[8] TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[7] If using DTT (dithiothreitol), it must be removed prior to adding the maleimide linker.
-
-
Suboptimal Molar Ratio: The molar ratio of the linker to your protein may be too low.
-
Solution: Increase the molar excess of the this compound. A 10- to 20-fold molar excess is a common starting point for optimization.[8]
-
-
Problem 2: Low or No "Click" Reaction with Azide-Containing Molecules
-
Question: My DBCO-labeled molecule is not reacting with my azide-containing partner. What are the possible reasons?
-
Answer:
-
Degradation of DBCO: The DBCO group may have degraded due to prolonged storage in aqueous solution or exposure to light.
-
Solution: Use freshly prepared or properly stored DBCO-labeled molecules. Avoid repeated freeze-thaw cycles of stock solutions.[1]
-
-
Presence of Azide in Buffers: If sodium azide was present in any of the buffers used during the labeling or purification steps, it would have reacted with the DBCO group.
-
Suboptimal Reaction Conditions: The concentration of reactants may be too low, or the incubation time may be too short.
-
Solution: Increase the concentration of the reactants and/or extend the incubation time. Reactions can be performed at room temperature for 4-12 hours or at 4°C overnight.[2]
-
-
Experimental Protocols
Protocol 1: Labeling a Thiol-Containing Protein with this compound
This protocol describes the conjugation of this compound to a protein containing free thiols (cysteine residues).
Materials:
-
Protein solution (1-10 mg/mL in a sulfhydryl-free buffer, e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO or DMF
-
(Optional) TCEP solution for disulfide bond reduction
-
Desalting column for purification
Procedure:
-
(Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds that need to be reduced to generate free thiols, add TCEP to a final concentration of 5 mM. Incubate for 30 minutes at room temperature.[5]
-
Prepare the Linker Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the "click" reaction between a DBCO-labeled molecule and an azide-containing molecule.
Materials:
-
DBCO-labeled molecule in an azide-free buffer
-
Azide-containing molecule in a compatible buffer
Procedure:
-
Reaction Setup: Mix the DBCO-labeled molecule with the azide-containing molecule. A molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used to drive the reaction to completion.[2]
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for at least 12 hours.[2] Longer incubation times can improve efficiency.[4]
-
Analysis: The resulting conjugate can be purified if necessary or used directly in downstream applications. The efficiency of the reaction can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.
Visualizations
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Preventing Protein Aggregation During Labeling with DBCO Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling with dibenzocyclooctyne (DBCO) linkers.
Troubleshooting Guide: Minimizing Protein Aggregation
Protein aggregation during DBCO labeling is a frequent issue that can compromise experimental outcomes. The following table summarizes the primary causes of aggregation and provides targeted solutions to mitigate this problem.
| Potential Cause | Explanation | Recommended Solution(s) |
| Hydrophobicity of DBCO Linker | The DBCO group is inherently hydrophobic. Attaching multiple DBCO molecules to a protein's surface increases its overall hydrophobicity, leading to intermolecular interactions and aggregation.[1][2] This is more pronounced at higher labeling ratios.[1] | - Use a DBCO reagent with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (e.g., DBCO-PEG4-NHS Ester). The PEG linker helps to counteract the hydrophobicity of the DBCO moiety.[1][3] - Optimize the molar excess of the DBCO linker to achieve the desired degree of labeling without excessive modification. |
| High Molar Excess of DBCO Reagent | Using a large molar excess of the DBCO linker can lead to its precipitation or cause extensive and uncontrolled modification of the protein, resulting in aggregation.[1] Molar ratios of DBCO to antibody above 5 have been shown to increase the risk of precipitation.[1] | - Perform a titration experiment to determine the optimal molar excess of the DBCO reagent for your specific protein. Start with a lower molar excess (e.g., 5-10 fold) and gradually increase it.[1][4] - For sensitive proteins, a lower molar excess is recommended. |
| Suboptimal Buffer Conditions | Proteins are sensitive to pH, ionic strength, and buffer composition. An inappropriate buffer can lead to protein instability and aggregation even before the addition of the DBCO reagent.[1] | - Screen a variety of buffers to find the optimal conditions for your protein's stability.[1] - Maintain a pH that is optimal for both the protein's stability and the labeling reaction (typically pH 7.2-8.5 for NHS esters).[5] - Consider adding stabilizing excipients to the buffer (see Table 2). |
| High Protein Concentration | High protein concentrations increase the proximity of protein molecules, which can facilitate intermolecular interactions and lead to aggregation.[1] | - Perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL).[1] If aggregation persists, try reducing the concentration further. |
| Over-labeling of Surface Amines | Random labeling of surface lysines with a high density of DBCO linkers can significantly alter the protein's surface properties, leading to aggregation.[1][5] | - Reduce the molar excess of the DBCO-NHS ester to decrease the degree of labeling.[5] - Consider site-specific labeling techniques to attach the DBCO linker to a single, defined location on the protein.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after adding the DBCO reagent?
Protein aggregation during DBCO conjugation is often due to several factors. The DBCO molecule itself is hydrophobic, and attaching it to your protein can increase the protein's overall hydrophobicity, leading to aggregation.[1][2] Other contributing factors include using too much DBCO reagent, suboptimal buffer conditions that don't maintain your protein's stability, and performing the reaction at a high protein concentration.[1]
Q2: How can I optimize my reaction to minimize aggregation?
Optimization is key to a successful and aggregation-free labeling reaction. Start by carefully selecting your reaction parameters. The table below provides recommended starting conditions that you can adjust based on your specific protein.
Table 1: Recommended Starting Conditions for DBCO-NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO-NHS Ester | 5-20 fold | For sensitive proteins, start with a lower molar excess (5-10 fold).[1] For more robust proteins, a 10-20 fold excess can be used.[4] |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of aggregation.[1] If you observe aggregation, try reducing the protein concentration. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can help to reduce aggregation but may require longer incubation times.[4][5] Reactions at room temperature are typically faster.[4] |
| Incubation Time | 1-4 hours at RT, 4-12 hours at 4°C | The optimal time depends on the reactivity of your protein and the molar excess of the linker. Monitor the reaction progress if possible.[4][6] |
| Buffer pH | 7.2 - 8.5 | For reactions involving NHS esters, a slightly alkaline pH is optimal for the reaction with primary amines. However, the primary consideration should be the stability of your protein.[5] |
Q3: What is the best buffer to use for DBCO conjugation?
There is no single "best" buffer, as the ideal choice depends on the specific protein being labeled. The primary goal is to use a buffer that maintains the protein's stability and solubility. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common starting point.[6] It's crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the DBCO-NHS ester.[7] You can also supplement your buffer with various additives to enhance protein stability.
Table 2: Buffer Additives to Enhance Protein Stability
| Additive | Typical Concentration | Mechanism of Action |
| Salts (e.g., NaCl, KCl) | 50-150 mM | Modulate electrostatic interactions that can lead to aggregation.[8][9] |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as cryo- and lyoprotectants, stabilizing the protein's native conformation.[1] |
| Glycerol | 5-20% (v/v) | A common cryoprotectant that helps to prevent aggregation during freeze-thaw cycles and storage.[1][8] |
| Amino Acids (e.g., Arginine, Glycine) | 50-250 mM | Can suppress aggregation by interacting with hydrophobic patches on the protein surface.[1] |
| Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) | 0.01-0.1% (v/v) | Can help to solubilize proteins and prevent aggregation, but should be used with caution as they can interfere with some downstream applications.[1][9] |
| Reducing Agents (e.g., TCEP, DTT) | 1-5 mM | Can be included to prevent the formation of non-native disulfide bonds, which can contribute to aggregation.[1] |
Q4: My protein is still aggregating. What other troubleshooting steps can I take?
If you've optimized the reaction conditions and buffer but still observe aggregation, consider the following strategies:
-
Use a PEGylated DBCO Reagent: As mentioned earlier, DBCO reagents containing a PEG spacer are more hydrophilic and can significantly reduce aggregation.[1][3]
-
Site-Specific Labeling: If your protein has multiple surface lysines, random labeling can lead to a heterogeneous product with a higher propensity for aggregation.[1] If possible, consider engineering a specific site (e.g., a single cysteine or an unnatural amino acid) for controlled, site-specific conjugation.[1]
-
Purify Immediately: Once the labeling reaction is complete, promptly purify the conjugated protein to remove excess DBCO reagent and any aggregates that may have formed. Size-exclusion chromatography (SEC) is an effective method for this.[1]
Experimental Protocols
General Protocol for Labeling a Protein with DBCO-NHS Ester
This protocol provides a general starting point. Optimization will be required for each specific protein.
-
Protein Preparation:
-
DBCO-NHS Ester Preparation:
-
Shortly before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[10]
-
-
Labeling Reaction:
-
Quenching (Optional):
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester and any aggregates by size-exclusion chromatography (SEC) or dialysis.[1]
-
-
Characterization:
Visualizing the Workflow and Troubleshooting Logic
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the general labeling workflow and a decision tree for addressing aggregation issues.
Caption: A generalized experimental workflow for protein labeling with DBCO-NHS esters.
Caption: A decision tree for troubleshooting protein aggregation during DBCO labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
side reactions of maleimide groups in bioconjugation and how to prevent them
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the side reactions of maleimide (B117702) groups in bioconjugation.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, providing potential causes and step-by-step solutions.
Question 1: Why is my bioconjugation yield consistently low?
Answer:
Low conjugation yield is a common issue that can often be attributed to several side reactions or suboptimal reaction conditions. Here is a systematic guide to troubleshooting this problem.
Potential Causes and Solutions:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive.
-
Solution:
-
Always prepare solutions of maleimide-functionalized reagents immediately before use.[1]
-
For storage, dissolve maleimide reagents in a dry, biocompatible organic solvent like DMSO or DMF.[1]
-
If aqueous solutions are necessary for a short period, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.[2]
-
-
-
Inaccessible or Oxidized Thiols: The target cysteine residues on your protein may not be available for reaction. Thiols can form disulfide bonds through oxidation, which do not react with maleimides.[1]
-
Solution:
-
Perform a reduction step prior to conjugation to ensure free sulfhydryl groups are available.
-
Using TCEP (tris(2-carboxyethyl)phosphine): TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[2]
-
Preventing Re-oxidation: De-gas buffers to remove dissolved oxygen and consider adding 1-5 mM EDTA to chelate metal ions that can catalyze thiol oxidation.
-
-
-
Suboptimal pH: The pH of the reaction is critical for both the rate of the desired reaction and the prevalence of side reactions.
Question 2: My purified conjugate is unstable and loses its payload over time. What is happening and how can I fix it?
Answer:
Instability of the final conjugate is often due to the reversibility of the thioether bond formed between the maleimide and the thiol, a phenomenon known as the retro-Michael reaction.
Potential Causes and Solutions:
-
Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide linkage can revert to the original thiol and maleimide, especially in the presence of other thiols like glutathione (B108866) in a physiological environment. The released maleimide-payload can then react with other molecules, leading to off-target effects.
-
Solution:
-
Post-conjugation Hydrolysis: After the initial conjugation, intentionally hydrolyze the thiosuccinimide ring to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. This can be achieved by raising the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C until hydrolysis is complete, as monitored by mass spectrometry.[1]
-
Use of Stabilized Maleimides: Consider using maleimide derivatives that are designed for greater stability. N-aryl maleimides, for instance, have been shown to form more stable conjugates compared to traditional N-alkyl maleimides due to faster hydrolysis rates of the thiosuccinimide ring post-conjugation.[5][6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions of maleimides in bioconjugation?
A1: The three primary side reactions are:
-
Hydrolysis: The opening of the maleimide ring in the presence of water, which inactivates the maleimide group. This reaction is accelerated at higher pH.[1]
-
Reaction with Primary Amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and react with primary amines, such as the side chain of lysine (B10760008) residues.[3][4]
-
Retro-Michael Reaction (Thiol Exchange): The reversal of the thiol-maleimide linkage, leading to deconjugation, especially in thiol-rich environments.[1]
Q2: What is the optimal pH for maleimide-thiol conjugation?
A2: The optimal pH range is 6.5-7.5. This range provides a good balance between a sufficiently nucleophilic thiol and minimal side reactions like hydrolysis and reaction with amines.[3][4]
Q3: How should I store my maleimide-containing reagents?
A3: Maleimide reagents should be stored as a dry powder or dissolved in a dry, biocompatible organic solvent such as DMSO or DMF and kept at -20°C or -80°C. Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.[1]
Q4: Can I use DTT to reduce disulfide bonds before maleimide conjugation?
A4: While DTT is an effective reducing agent, it contains thiol groups and will compete with your target protein for reaction with the maleimide. Therefore, any excess DTT must be removed before initiating the conjugation reaction, for example, by using a desalting column. TCEP is often a better choice as it does not contain thiols and does not require removal.
Data Presentation
Table 1: Effect of pH on Maleimide Hydrolysis
| pH | Relative Rate of Hydrolysis | Implication for Bioconjugation |
| < 6.5 | Slow | Maleimide is relatively stable, but thiol reaction is also slow. |
| 6.5 - 7.5 | Moderate | Optimal balance between maleimide stability and thiol reactivity. |
| > 7.5 | Fast | Increased rate of maleimide inactivation.[3][4] |
| > 8.5 | Very Fast | Significant hydrolysis, leading to low conjugation yields.[5] |
Table 2: Comparative Stability of Maleimide-Thiol Adducts
| Maleimide Type | Thiol Source | Conditions | Half-life (t½) | Reference(s) |
| N-ethylmaleimide | Cysteine | pH 7.4, 37°C, in presence of N-acetyl cysteine | ~24 hours | [4] |
| N-alkyl maleimide | Cysteine | pH 7.4, 37°C, in serum | 35-67% deconjugation after 7 days | [6] |
| N-aryl maleimide | Cysteine | pH 7.4, 37°C, in serum | <20% deconjugation after 7 days | [6] |
| "Self-hydrolyzing" maleimide | Cysteine | pH 8.0, 37°C, in N-acetyl cysteine buffer | No measurable drug loss | [4] |
Experimental Protocols
Protocol 1: General Maleimide Bioconjugation
This protocol describes a general method for conjugating a maleimide-functionalized molecule to a protein containing cysteine residues.
Materials:
-
Protein with accessible cysteine residues
-
Maleimide-functionalized molecule
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Reducing Agent (optional): TCEP solution (e.g., 100 mM in water)
-
Quenching Solution: 1 M 2-mercaptoethanol (B42355) or cysteine in water
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation: a. Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. b. If disulfide bond reduction is necessary, add TCEP to a final concentration of 10-50 mM. Incubate for 30-60 minutes at room temperature.
-
Maleimide Reagent Preparation: a. Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[2] b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess maleimide. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the conjugate from unreacted small molecules and quenching reagent using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Analysis of Conjugate Stability by HPLC
This protocol can be used to assess the stability of the maleimide-thiol linkage over time.
Materials:
-
Purified bioconjugate
-
Stability Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a suitable column (e.g., size-exclusion or reversed-phase)
-
Mobile phases appropriate for the chosen column and conjugate
Procedure:
-
Sample Preparation: a. Dilute the purified bioconjugate to a known concentration in the Stability Buffer. b. To mimic physiological conditions, a parallel sample can be prepared in Stability Buffer containing a relevant concentration of a competing thiol, such as 5 mM glutathione.
-
Incubation: a. Incubate the samples at 37°C.
-
Time-Point Analysis: a. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each sample for HPLC analysis.
-
HPLC Analysis: a. Inject the sample onto the HPLC system. b. Elute the components and monitor the chromatogram at an appropriate wavelength (e.g., 280 nm for the protein).
-
Data Analysis: a. Quantify the peak area of the intact conjugate at each time point. b. A decrease in the peak area of the intact conjugate over time indicates deconjugation. The rate of degradation or the half-life of the conjugate can be calculated from this data.
Visualizations
Caption: Key side reactions of maleimide groups in bioconjugation.
Caption: A general experimental workflow for maleimide bioconjugation.
Caption: A troubleshooting decision tree for low bioconjugation yield.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving Maleimide-Thiol Linkage Stability
Welcome to the technical support center for maleimide-thiol conjugation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust strategies for enhancing the stability of maleimide-thiol linkages in bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-thiol conjugates?
A1: The primary cause of instability is a deconjugation reaction known as a retro-Michael reaction.[1][2] In this process, the thioether bond formed between the thiol and the maleimide (B117702) is reversible, especially in the presence of other thiols like glutathione, which is abundant in plasma.[3][4][5] This can lead to the transfer of the conjugated payload to other molecules, causing loss of efficacy and potential off-target effects.[1][6]
Q2: How does pH affect the stability and specificity of the maleimide-thiol reaction?
A2: The pH of the reaction buffer is a critical parameter. The optimal pH range for a specific and efficient reaction between thiols and maleimides is 6.5-7.5.[7][8]
-
Below pH 6.5: The reaction rate is significantly slower.[7]
-
Above pH 7.5: The maleimide ring becomes susceptible to hydrolysis into an unreactive maleamic acid.[2][8] Additionally, side reactions with amines, such as the ε-amino group of lysine (B10760008), become more prevalent, reducing the selectivity of the conjugation.[8][9]
Q3: My conjugate is showing gradual loss of payload during storage. How can I prevent this?
A3: Payload loss during storage is often due to the retro-Michael reaction. To mitigate this, consider the following:
-
Storage Conditions: For short-term storage, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.[9] For long-term storage, adding stabilizers like BSA and 0.01-0.03% sodium azide, and storing at -20°C in 50% glycerol (B35011) can improve stability.[10]
-
Post-Conjugation Hydrolysis: A highly effective strategy is to intentionally hydrolyze the succinimide (B58015) ring of the thioether adduct after conjugation. This ring-opened product is stable and not susceptible to the retro-Michael reaction.[1][6]
-
Use of Next-Generation Maleimides: Employing advanced maleimide reagents, such as dibromomaleimides (DBMs) or other self-hydrolyzing maleimides, can create more stable linkages from the outset.[11][12][13]
Q4: What are "next-generation" or "self-hydrolyzing" maleimides?
A4: Next-generation maleimides (NGMs) are advanced reagents designed to overcome the instability of traditional maleimide-thiol adducts.[11][13]
-
Self-hydrolyzing maleimides are engineered with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring after the initial conjugation, forming a highly stable, ring-opened structure.[12][14]
-
Disulfide bridging NGMs , like dibromomaleimides, can react with both thiols from a reduced disulfide bond, re-bridging the connection and creating a stable, covalent linkage.[11][13][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Oxidation of Thiols: Free thiols have oxidized to disulfide bonds, which are unreactive with maleimides.[9] 2. Hydrolysis of Maleimide: The maleimide reagent has hydrolyzed prior to conjugation, especially if in aqueous buffer for extended periods or at pH > 7.5.[2] 3. Incorrect Buffer Conditions: Reaction pH is too low (<6.5), slowing the reaction rate significantly.[7] | 1. Reduce Disulfide Bonds: Prior to conjugation, treat the protein with a reducing agent like TCEP or DTT. TCEP is often preferred as it doesn't require removal before adding the maleimide.[9] If using DTT, it must be removed post-reduction.[9] 2. Use Fresh Reagents: Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[9][16] 3. Optimize pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[7] |
| Conjugate is Unstable / Payload Loss | 1. Retro-Michael Reaction: The conjugate is undergoing thiol exchange with reducing agents present in the buffer or plasma (e.g., glutathione).[3][17] 2. Thiazine Rearrangement: If conjugation is at an N-terminal cysteine, an intramolecular rearrangement can occur, particularly at pH > 7.5.[9][18] | 1. Induce Hydrolysis: After conjugation, raise the pH to ~8.5-9.0 for a controlled period to promote hydrolysis of the succinimide ring, then re-equilibrate to a neutral pH. This creates a stable, irreversible linkage.[1] 2. Use Next-Generation Maleimides: Employ self-stabilizing maleimides that automatically hydrolyze post-conjugation or use disulfide bridging reagents.[13][14] 3. Modify Reaction pH: For N-terminal cysteine conjugations, perform the reaction at a more acidic pH (~6.5) to keep the N-terminal amine protonated and less nucleophilic.[9][18] |
| Heterogeneous Product | 1. Reaction with Other Residues: At pH > 7.5, maleimides can react with other nucleophiles like lysine amines.[9] 2. Incomplete Reduction: If targeting native disulfides, incomplete reduction leads to a mixed population of molecules with varying numbers of available thiols.[19] | 1. Strict pH Control: Maintain the reaction pH between 6.5 and 7.5 for maximum thiol selectivity.[8] 2. Ensure Complete Reduction: Use a sufficient molar excess of reducing agent (e.g., 10-100 fold molar excess of TCEP) and optimize incubation time. Confirm reduction with appropriate analytical methods. |
Data Summary: Stability of Maleimide-Thiol Adducts
The stability of a maleimide-thiol conjugate is often measured by its half-life (t½) under specific conditions. The following table summarizes the stability of different types of adducts.
| Maleimide Type | Adduct Structure | Condition | Half-life (t½) | Key Finding |
| N-alkyl Maleimide (Traditional) | Thiosuccinimide (Cyclic) | pH 7.4, 37°C, in presence of thiol | ~27 hours[1] | Susceptible to retro-Michael reaction, leading to deconjugation.[1][17] |
| N-aryl Maleimide | Thiosuccinimide (Cyclic) | pH 7.4, 37°C, in presence of thiol | ~1.5 hours[1] | Electron-withdrawing N-substituents accelerate hydrolysis, leading to a more stable final product faster.[1][6] |
| Hydrolyzed N-alkyl Maleimide | Thiosuccinamic Acid (Ring-Opened) | pH 7.4, 37°C | > 2 years[6][20] | The ring-opened, hydrolyzed form is highly stable and resistant to thiol exchange.[6][20] |
| Self-Hydrolyzing Maleimide (DPR-based) | Thiosuccinimide (Cyclic) | pH 8, 37°C (post-conjugation) | Hydrolysis t½ ~2.6 hours[1] | Intramolecular catalysis leads to rapid and efficient conversion to the stable, hydrolyzed form.[1][12] |
Chemical Pathways and Experimental Workflows
The stability of the maleimide-thiol linkage is dictated by competing chemical pathways. The desired outcome is the stable, hydrolyzed thioether, while the retro-Michael reaction leads to instability.
Caption: Competing reaction pathways for a maleimide-thiol adduct.
A typical workflow for bioconjugation includes an optional, but highly recommended, stabilization step to ensure the long-term stability of the final product.
Caption: General workflow for stable maleimide-thiol conjugation.
Experimental Protocols
Protocol 1: Standard Maleimide-Thiol Conjugation
This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
-
Protein Preparation: Dissolve the protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) containing 1-5 mM EDTA.[9]
-
Reduction of Disulfides (if necessary): If targeting cysteines involved in disulfide bonds, add a 20-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[9]
-
Maleimide Preparation: Dissolve the maleimide reagent in an anhydrous solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM).[16]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution.[7] Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
Quenching: Add a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~10 mM to quench any unreacted maleimide.[9]
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 6.5).[10]
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
This protocol should be performed after the conjugation and quenching steps (steps 1-5 above) but before final purification.
-
pH Adjustment: After quenching the reaction, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., 0.1 M sodium borate).
-
Hydrolysis Incubation: Incubate the solution at room temperature for 1-2 hours. This condition promotes the hydrolysis of the succinimide ring.[1] The optimal time may need to be determined empirically.
-
Neutralization: Re-adjust the pH of the solution back to a physiological or desired storage pH (e.g., 6.5-7.4).
-
Purification: Proceed with the purification of the now-stabilized conjugate using SEC or dialysis as described in Protocol 1, step 6.[10]
Protocol 3: Using a Next-Generation Dibromomaleimide (DBM) for Disulfide Bridging
This method is ideal for re-bridging native disulfide bonds in proteins like antibodies.
-
Antibody Reduction: Partially reduce the antibody in PBS (pH 7.4) using a 2.5-fold molar excess of TCEP. Incubate at 37°C for 90 minutes.
-
DBM Reagent Preparation: Prepare a stock solution of the DBM-linker-payload construct in DMSO.
-
Conjugation: Add a 5-fold molar excess of the DBM reagent to the reduced antibody solution. Incubate at room temperature for 1 hour.
-
Hydrolysis: The DBM adduct will hydrolyze under standard conjugation buffer conditions to form a stable product. For complete hydrolysis, allow the conjugate to stand in the buffer for an additional 2 hours at 25°C.[13]
-
Purification: Purify the antibody-drug conjugate (ADC) using SEC to remove unreacted reagents.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. [m.x-mol.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lumiprobe.com [lumiprobe.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bachem.com [bachem.com]
- 19. benchchem.com [benchchem.com]
- 20. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in DBCO-NHCO-PEG12-Maleimide Reactions
Welcome to the Technical Support Center for DBCO-NHCO-PEG12-maleimide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to steric hindrance and other common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically impact my this compound reactions?
A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky molecular groups impedes a chemical reaction.[1][2] In the context of this compound, the relatively long and flexible PEG12 linker is designed to minimize steric hindrance by creating distance between the conjugated molecules.[3] However, hindrance can still occur if the maleimide (B117702) or DBCO group has restricted access to its target functional group (a thiol for maleimide, an azide (B81097) for DBCO) on the biomolecule.[1] This can be due to the target residue being located in a sterically crowded region of the molecule.[1]
Q2: I am observing low or no conjugation efficiency. What are the likely causes related to steric hindrance?
A: Low conjugation efficiency is a common issue that can often be attributed to steric hindrance. Key factors include:
-
Inaccessible Thiol or Azide Groups: The target cysteine (for the maleimide reaction) or azide-modified residue (for the DBCO "click" reaction) may be buried within the three-dimensional structure of your protein or biomolecule, preventing the this compound linker from accessing it.[1]
-
Crowded Molecular Environment: The sheer size and complexity of the molecules you are trying to conjugate can physically block the reactive ends of the linker from coming into the necessary proximity for a reaction to occur.[4]
-
Suboptimal Linker Length: While PEG12 is of a significant length, for very large or complex molecules, it might still not provide sufficient separation to overcome severe steric clash. Conversely, in some contexts, an overly long and flexible linker could potentially fold back and interact with the biomolecule, hindering the reaction.[5]
Q3: Besides steric hindrance, what are other common reasons for poor yield in my DBCO-maleimide conjugation?
A: Several factors beyond steric hindrance can lead to low yields:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive for conjugation.[6] It is crucial to prepare maleimide solutions fresh and work within the optimal pH range.
-
Thiol Oxidation: Free sulfhydryl groups on cysteine residues can oxidize to form disulfide bonds, which are unreactive with maleimides.[5]
-
Incorrect Reaction Conditions: Suboptimal pH, temperature, reactant concentrations, and incubation times can all negatively impact the reaction efficiency.[7]
-
Degradation of DBCO Reagent: DBCO reagents can be sensitive to moisture and prolonged storage, leading to a loss of reactivity.[4]
-
Presence of Competing Reagents: Buffers containing azides will compete with your azide-labeled molecule for the DBCO group.[8] Similarly, any extraneous thiol-containing components like DTT will react with the maleimide group.[7]
Troubleshooting Guides
Problem 1: Low or No Conjugation to a Thiol-Containing Biomolecule
| Possible Cause | Suggested Solution |
| Steric hindrance around the cysteine residue. | 1. Introduce a longer PEG linker: If possible, consider using a linker with a longer PEG chain (e.g., PEG24) to increase the reach of the maleimide group. 2. Site-directed mutagenesis: If feasible, relocate the cysteine residue to a more accessible, surface-exposed location on the protein.[1] 3. Partial, reversible denaturation: Carefully controlled, mild denaturation might expose the buried cysteine residue. This should be approached with caution to avoid irreversible damage to the protein.[1] |
| Oxidation of thiol groups to disulfide bonds. | 1. Reduce the biomolecule: Prior to conjugation, treat your biomolecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to ensure free sulfhydryl groups are available.[5] 2. Remove the reducing agent: It is critical to remove the reducing agent before adding the maleimide-PEG linker to prevent it from reacting with the maleimide.[5] 3. Work in an oxygen-free environment: Degas buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols. |
| Maleimide hydrolysis. | 1. Optimize pH: Maintain the reaction pH between 6.5 and 7.5 for optimal maleimide-thiol reactivity and minimal hydrolysis.[6] 2. Prepare fresh reagents: Dissolve the this compound reagent immediately before use in an anhydrous solvent like DMSO or DMF.[7] |
| Incorrect reaction buffer. | 1. Use a non-amine, sulfhydryl-free buffer: Phosphate-buffered saline (PBS) is a common choice.[6] 2. Add a chelating agent: Include 1-5 mM EDTA in your buffer to chelate metal ions that can catalyze thiol oxidation. |
Problem 2: Low or No Yield in the Subsequent "Click" Reaction with an Azide-Modified Molecule
| Possible Cause | Suggested Solution |
| Steric hindrance between the DBCO-labeled biomolecule and the azide-labeled molecule. | 1. Optimize linker length on the azide partner: If possible, use a longer PEG spacer on the azide-containing molecule to facilitate the reaction. 2. Adjust molar ratio: Increasing the concentration of the less sterically hindered partner can help drive the reaction forward. A molar excess of 1.5 to 10 equivalents of one partner is often recommended.[7] |
| Degraded DBCO reagent. | 1. Proper storage: Store the this compound reagent desiccated and protected from light at -20°C.[9] 2. Fresh preparation: Always prepare solutions of the reagent immediately before use.[7] |
| Suboptimal reaction conditions for SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition). | 1. Increase incubation time and temperature: Reactions can be performed for 4-12 hours at room temperature or overnight at 4°C.[7] For challenging conjugations, increasing the temperature to 37°C may improve efficiency.[7] 2. Optimize reactant concentrations: Higher concentrations of both reactants will increase the reaction rate. |
| Buffer contains azide. | Ensure all buffers used in the purification of the DBCO-labeled intermediate and in the final click reaction are free of sodium azide.[8] |
Quantitative Data Summary
The efficiency of bioconjugation can be influenced by the length of the PEG spacer. While specific data for this compound is not extensively published in a comparative format, the following table provides a representative summary based on established principles of how PEG length can affect key parameters.
| PEG Linker Length | Potential Impact on Steric Hindrance | Relative Reaction Efficiency (Hypothetical) | Solubility Enhancement | Notes |
| PEG4 | May be insufficient for large, complex biomolecules, potentially leading to significant steric clash. | Lower for sterically hindered sites. | Moderate | Better for applications where a shorter linker is desired and steric hindrance is not a major concern. |
| PEG12 | Provides a good balance of increased reach and flexibility to overcome moderate steric hindrance. [3] | Good general-purpose efficiency. | Good | Often a suitable starting point for a wide range of biomolecules. |
| PEG24 or longer | Offers a greater degree of separation, which can be advantageous for highly crowded molecular environments. | Higher for very sterically hindered sites. | Excellent | May be necessary for conjugating very large proteins or nanoparticles. Can potentially lead to its own set of steric issues if the linker is excessively long and flexible.[5] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with this compound
-
Protein Preparation and Reduction:
-
Dissolve the thiol-containing protein in a degassed, sulfhydryl-free buffer (e.g., PBS, pH 7.2) containing 5-10 mM EDTA.[10]
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with the reaction buffer.[11]
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[11]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching reagent such as cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-50 mM and incubate for 15 minutes.[6]
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "Click" Reaction
-
Prepare Reactants:
-
Prepare the azide-containing molecule in an azide-free buffer (e.g., PBS).
-
The DBCO-labeled protein should be in a compatible, azide-free buffer from the previous purification step.
-
-
Click Reaction:
-
Add the azide-modified molecule to the DBCO-labeled protein. A molar excess of 1.5 to 10 equivalents of one of the reactants is recommended to drive the reaction to completion.[7]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[7] For slower reactions, the temperature can be increased to 37°C.[7]
-
-
Final Purification:
-
The final conjugate can be purified using size-exclusion chromatography or other appropriate methods to remove any unreacted components.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. what is steric hindrance and hyper conjugation? pls do answer my last - askIITians [askiitians.com]
- 3. DBCO-PEG12-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: Characterization of DB-NHCO-PEG12-Maleimide Reactions
Welcome to the technical support center for DBCO-NHCO-PEG12-maleimide and related bioconjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed protocols for the characterization of reaction products and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups of this compound and what do they react with?
A1: this compound is a heterobifunctional crosslinker with two reactive groups:
-
Dibenzocyclooctyne (DBCO): This group reacts with azide-containing molecules through a copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry reaction.[1][2][3][4][5]
-
Maleimide (B117702): This group specifically reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1][3][6][7][8]
Q2: What are the most common byproducts or side reactions I should be aware of when using a DBCO-PEG-maleimide linker?
A2: The most common side reactions and byproducts include:
-
Hydrolyzed Maleimide: The maleimide ring can open upon exposure to water (hydrolysis), rendering it incapable of reacting with a thiol group. This is a frequent cause of low conjugation efficiency.[1][6]
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted biomolecules and this compound in your final mixture.
-
Thiol Oxidation Products: Free sulfhydryl groups on your protein or peptide can oxidize to form disulfide bonds, which are unreactive with maleimides.[9]
-
Thiazine (B8601807) Derivatives: A side-reaction can occur with an unprotected N-terminal cysteine, leading to the formation of a thiazine derivative.[10]
-
Retro-Michael Reaction Products: The thioether bond formed between the maleimide and thiol can, under certain conditions, be reversible, leading to dissociation of the conjugate.[7][11]
Q3: How can I monitor the progress of my conjugation reaction?
A3: You can monitor the reaction progress using UV-Vis spectroscopy. The DBCO group has a characteristic absorbance peak around 310 nm. As the SPAAC reaction with an azide (B81097) proceeds, this peak will disappear, allowing for real-time monitoring of the conjugation.[12] For the maleimide-thiol reaction, chromatographic methods like HPLC are typically used to track the disappearance of starting materials and the appearance of the conjugate.
Q4: What are the optimal pH conditions for the maleimide-thiol conjugation?
A4: The maleimide group reacts most efficiently and specifically with free sulfhydryls at a pH of 6.5-7.5.[6][7][9] At pH values above 7.5, the reactivity of the maleimide group towards primary amines increases, and the rate of hydrolysis of the maleimide group also increases. Below pH 6.5, the reaction rate slows down.[6][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | 1. Maleimide Hydrolysis: The this compound reagent was exposed to moisture before or during the reaction.[1] | - Dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use. - Avoid preparing aqueous stock solutions for storage.[1] - Equilibrate the reagent vial to room temperature before opening to prevent condensation.[1] |
| 2. Oxidized Thiols: The sulfhydryl groups on your protein/peptide have formed disulfide bonds.[9] | - Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[9] - If using DTT (dithiothreitol), it must be removed after reduction and before conjugation, as it contains a thiol group that will compete with your biomolecule.[9] | |
| 3. Suboptimal pH: The reaction buffer pH is outside the optimal 6.5-7.5 range.[6][9] | - Ensure your reaction buffer is maintained within the pH 6.5-7.5 range for the duration of the conjugation. | |
| 4. Incorrect Stoichiometry: The molar ratio of the linker to the biomolecule is not optimized. | - Perform a titration experiment to determine the optimal molar excess of the this compound reagent. A 10-20 fold molar excess is a common starting point.[9] | |
| Precipitation Observed During Reaction | 1. Low Aqueous Solubility of the Linker: DBCO-maleimide reagents can have low solubility in aqueous buffers.[8][13] | - Dissolve the linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the reaction buffer.[1][13] - Ensure the final concentration of the organic solvent in the reaction mixture does not exceed a level that would cause your biomolecule to precipitate (typically <10-15% for many proteins).[13] |
| Final Conjugate is Not Stable | 1. Retro-Michael Reaction: The thioether linkage is undergoing reversal.[7][11] | - After conjugation and purification, consider hydrolyzing the thiosuccinimide ring to form a more stable derivative. This can sometimes be achieved by raising the pH. |
| 2. General Instability of the Biomolecule: The reaction or purification conditions are denaturing your biomolecule. | - Ensure that all buffers and conditions are compatible with the stability of your biomolecule. - Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[13] |
Experimental Protocols
Here are detailed methodologies for key experiments to characterize your this compound reaction products.
Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is essential for separating the desired conjugate from starting materials and byproducts.
-
Reverse-Phase HPLC (RP-HPLC):
-
Purpose: To separate molecules based on their hydrophobicity. This is useful for separating the unreacted biomolecule from the more hydrophobic conjugate.[14]
-
Column: C4, C8, or C18 column. A C4 or C8 column is often suitable for larger proteins, while a C18 is common for peptides and small molecules.[14]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized for your specific conjugate.
-
Detection: UV absorbance at 220 nm (for peptide bonds) and 280 nm (for aromatic residues like tryptophan and tyrosine).
-
-
Size-Exclusion Chromatography (SEC):
-
Purpose: To separate molecules based on their size. This can be used to remove unreacted linker and to detect aggregation of the conjugate.[14]
-
Column: An appropriate SEC column for the molecular weight range of your biomolecule and conjugate.
-
Mobile Phase: A buffer compatible with your biomolecule, such as phosphate-buffered saline (PBS).
-
Detection: UV absorbance at 280 nm.
-
Characterization by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the final conjugate and to identify any byproducts.
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Purpose: To determine the precise molecular weight of the conjugate.
-
Sample Preparation: The sample should be desalted prior to analysis using methods like dialysis, a desalting column, or RP-HPLC.
-
Analysis: The sample is infused into the mass spectrometer, and the resulting spectrum of multiply charged ions is deconvoluted to determine the zero-charge mass.
-
-
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS):
-
Purpose: Another method to determine the molecular weight, often used for larger molecules and complex mixtures.[15]
-
Sample Preparation: The sample is mixed with a matrix solution (e.g., sinapinic acid for proteins) and spotted onto a MALDI plate.
-
Analysis: The plate is inserted into the mass spectrometer, and the sample is ionized by a laser. The time-of-flight of the ions is measured to determine their mass-to-charge ratio.
-
Visualizations
Experimental Workflow for Bioconjugation and Analysis
Caption: Workflow for the conjugation of a thiol-containing biomolecule with this compound and subsequent analysis.
Troubleshooting Logic for Low Conjugation Yield
Caption: A decision tree for troubleshooting low yield in maleimide-thiol conjugation reactions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. DBCO-PEG-Mal, DBCO-PEG-Maleimide - Biopharma PEG [biochempeg.com]
- 3. DBCO-NH-PEG2-Maleimide | CAS: 2698339-31-8 | AxisPharm [axispharm.com]
- 4. DBCO-NH-PEG12-Maleimide | DBCO-PEG12-MAL | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of DBCO-NHCO-PEG12-maleimide and SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of crosslinker is a critical decision in the development of antibody-drug conjugates (ADCs) and other antibody bioconjugates. This guide provides a detailed, objective comparison of two widely used heterobifunctional crosslinkers: DBCO-NHCO-PEG12-maleimide, a modern linker utilizing bioorthogonal click chemistry, and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a conventional crosslinker based on amine-to-thiol chemistry. This comparison is supported by a summary of experimental data, detailed experimental protocols, and illustrative diagrams to aid in the selection of the most appropriate linker for your specific application.
Executive Summary
This compound and SMCC represent two distinct strategies for antibody conjugation. This compound leverages the power of copper-free click chemistry, offering high specificity and efficiency. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate, potentially allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation. In contrast, SMCC is a well-established crosslinker that provides a robust method for linking antibodies to payloads, though it can be associated with challenges related to the stability of the maleimide-thiol linkage and potential hydrophobicity-induced aggregation.
Quantitative Data Summary
The following tables summarize key performance indicators for antibody conjugates prepared using either this compound or SMCC. The data is compiled from various studies to provide a comparative overview.
| Parameter | This compound | SMCC | References |
| Conjugation Efficiency/Yield | High (~82% or higher reported) | Moderate (~60% reported in some studies) | [1] |
| Drug-to-Antibody Ratio (DAR) Control | More precise control, leading to a more homogeneous product | Can result in a more heterogeneous mixture of DAR species | [2] |
| Potential for Aggregation | Lower, due to the hydrophilic PEG12 spacer | Higher, especially with hydrophobic payloads | [3][4] |
| Linkage Stability in Serum | High (stable triazole ring) | Moderate (thioether bond susceptible to retro-Michael addition and thiol exchange) | [5][6][7] |
| Impact on Antibody Binding Affinity | Generally minimal impact | Can potentially impact binding affinity, especially at high DARs | [8] |
| In Vitro Cytotoxicity (IC50) | Potentially lower IC50 values due to higher stability and homogeneity | Generally effective, but may be impacted by conjugate instability | [2] |
Mechanism of Action and Chemical Structures
The fundamental difference between these two linkers lies in their chemical reactivity.
This compound utilizes a two-step bioorthogonal conjugation strategy. First, the maleimide (B117702) group reacts with a thiol on a payload molecule. The resulting DBCO-functionalized payload is then reacted with an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly specific and forms a stable triazole linkage.[1][9]
SMCC is a heterobifunctional crosslinker with an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface, introducing a maleimide group. This maleimide-activated antibody is then reacted with a thiol-containing payload to form a thioether bond.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
The PEG12 Advantage: A Comparative Guide to Longer PEG Spacers in Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of linker technology is a cornerstone of creating effective and safe bioconjugates. Among the most versatile tools in this endeavor are polyethylene (B3416737) glycol (PEG) linkers. This guide provides an objective, data-driven comparison of PEG12 spacers against their shorter counterparts, highlighting the distinct advantages that an extended PEG chain can offer in modulating the physicochemical and pharmacological properties of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The length of a PEG linker is not a trivial consideration; it is a critical parameter that can significantly influence a bioconjugate's solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic index. While shorter PEG linkers have their applications, a growing body of evidence points to the superior performance of longer chains, such as PEG12, in overcoming common challenges in drug development.
Key Advantages of a PEG12 Spacer
Longer PEG linkers, such as PEG12, offer several notable benefits over shorter PEG chains (e.g., PEG2, PEG4, PEG6, PEG8):
-
Enhanced Solubility and Reduced Aggregation: Many potent therapeutic payloads are hydrophobic, leading to a propensity for aggregation, which can compromise manufacturing, stability, and in vivo efficacy. The hydrophilic nature of a PEG12 spacer effectively shields the hydrophobic drug, improving the overall solubility and stability of the conjugate, especially at higher drug-to-antibody ratios (DARs).[1][2][3][4]
-
Improved Pharmacokinetics (PK): PEGylation is a well-established strategy for extending the circulation half-life of therapeutic molecules. A PEG12 spacer increases the hydrodynamic radius of the bioconjugate, which reduces renal clearance and leads to a longer plasma half-life.[1][2][4][5] This extended circulation time can result in greater accumulation of the therapeutic in the target tissue.[2]
-
Reduced Immunogenicity: The flexible and hydrophilic PEG12 chain can act as a steric shield, masking potential immunogenic epitopes on the bioconjugate and reducing the risk of an undesired immune response.[2][6]
-
Enhanced In Vivo Efficacy and Safety: By improving solubility, stability, and PK, a PEG12 spacer can lead to a better therapeutic window. Studies have shown that ADCs with PEG8 and PEG12 spacers resulted in significantly higher survival rates and lower toxicity compared to those with no PEG or shorter PEG4 spacers.[7] Specifically, longer PEG modifiers have been correlated with minimal effects on bone marrow depletion and hepatotoxicity.[7]
-
Optimal Ternary Complex Formation in PROTACs: In the context of PROTACs, the linker length is crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A PEG12 linker can provide the necessary flexibility and length to bridge the two proteins effectively, leading to enhanced protein degradation.[8][9]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. It is important to note that this data is compiled from studies using different molecules and experimental models, so direct comparisons should be made with caution.
| Linker | IC50 (nM) | Dmax (%) | Reference |
| Alkyl C8 | 150 | 75 | [9] |
| PEG4 | 50 | 85 | [9] |
| PEG8 | 15 | 95 | [9] |
| 10-unit PEG | 5 | 98 | [9] |
| PEG12 | 20 | 90 | [9] |
| Linker | Survival Rate (%) | Reference |
| No PEG | 0 | [7] |
| PEG4 | 15 | [7] |
| PEG8 | 100 | [7] |
| PEG12 | 100 | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PROTAC signaling pathway.
Caption: ADC experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to support the design of comparable studies.
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with different PEG linker lengths
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs in complete cell culture medium.
-
Remove the medium from the cells and add the ADC dilutions.
-
Incubate the plate for a period corresponding to several cell doubling times (e.g., 72-120 hours).
-
Add a cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Plot the percentage of cell viability against the ADC concentration and calculate the IC50 value.[3]
Pharmacokinetic (PK) Analysis
This protocol describes a typical procedure for evaluating the PK profile of an ADC in a rodent model.
Materials:
-
Rodent model (e.g., mice or rats)
-
ADCs with different PEG linker lengths
-
Dosing vehicle
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical method for ADC quantification (e.g., ELISA)
Procedure:
-
Administer a single intravenous (IV) dose of the ADC to each animal.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours) post-injection.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the ADC in the plasma samples using a validated analytical method.
-
Use pharmacokinetic software to calculate key PK parameters such as clearance, volume of distribution, and half-life.
In Vivo Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of an ADC in a xenograft model.
Materials:
-
Immunocompromised mice
-
Human tumor cell line
-
ADCs with different PEG linker lengths
-
Control vehicle
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize the animals into treatment groups (control, and different ADC constructs).
-
Administer the ADCs and control vehicle according to the desired dosing schedule.
-
Measure tumor volumes and body weights regularly (e.g., twice a week).
-
The study is concluded when tumors in the control group reach a predefined size or at a set time point.
-
Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[1]
Conclusion
The selection of an appropriate linker is a critical step in the development of successful bioconjugates. The evidence presented in this guide suggests that a PEG12 spacer can offer significant advantages over shorter PEG linkers, particularly in improving solubility, extending half-life, and enhancing the overall therapeutic index.[1][7] However, the optimal linker length is often context-dependent, influenced by the specific antibody, payload, and target.[1][2] Therefore, a systematic evaluation of a range of PEG linker lengths is essential in the preclinical development of any new bioconjugate.
References
A Researcher's Guide to Site-Specific Conjugation: Validating DBCO-NHCO-PEG12-Maleimide
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is paramount for creating effective therapeutics, diagnostics, and research tools. The heterobifunctional linker, DBCO-NHCO-PEG12-maleimide, offers a two-step approach to site-specific conjugation by leveraging both maleimide-thiol chemistry and copper-free click chemistry. This guide provides an objective comparison of this methodology with alternative approaches, supported by experimental data and detailed protocols for validation.
Comparison of Site-Specific Conjugation Strategies
The this compound linker enables a sequential conjugation strategy. First, the maleimide (B117702) group reacts with a free sulfhydryl group (e.g., from a cysteine residue) on a protein. Subsequently, the dibenzocyclooctyne (DBCO) group can be specifically conjugated to an azide-modified molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This approach allows for the controlled assembly of complex bioconjugates.
However, the stability of the initial maleimide-thiol linkage is a critical consideration. The thioether bond formed is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in serum, which can lead to deconjugation.[1][2][3] This has prompted the development of alternative linkers and conjugation strategies with improved stability.
Table 1: Comparison of Performance for Different Conjugation Chemistries
| Linker/Method | Reactive Groups | Stability of Linkage | Homogeneity of Conjugate | Key Advantages | Key Disadvantages |
| This compound | Maleimide + Thiol; DBCO + Azide (B81097) | Maleimide-thiol linkage is susceptible to retro-Michael reaction.[1][3] The triazole from DBCO-azide is highly stable. | High, if a single cysteine and a single azide are targeted. | Bioorthogonal DBCO-azide reaction. PEG spacer enhances solubility. | Potential instability of the maleimide-thiol bond in vivo.[1][2][3] |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS-ester + Amine; Maleimide + Thiol | Maleimide-thiol linkage is susceptible to retro-Michael reaction.[4] | Low, due to multiple available lysines. | Widely used and well-characterized. | Heterogeneous product with varying drug-to-antibody ratios (DAR).[5] |
| Next-Generation Maleimides (e.g., Dibromomaleimide) | Dibromomaleimide + Thiol | Forms a more stable, hydrolyzed succinamic acid derivative.[5][6] | High, can be used for disulfide bridging. | Improved in vivo stability compared to traditional maleimides.[6][7] | May require specific reaction conditions for optimal performance. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DBCO, BCN) | Highly stable triazole ring. | High, dependent on site-specific incorporation of azide/alkyne. | Bioorthogonal, fast, and highly specific.[8] | Requires genetic engineering to introduce unnatural amino acids with azide/alkyne groups. |
| Enzymatic Conjugation (e.g., Transglutaminase) | Glutamine tag + Amine-containing payload | Stable amide bond. | Very high, targets specific enzyme recognition sites. | Highly site-specific and efficient. | Requires protein engineering to introduce the enzyme recognition tag. |
Experimental Protocols for Validation
Accurate validation of site-specific conjugation is crucial. The following are detailed methodologies for key experiments to characterize conjugates formed using this compound.
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the conjugation of a thiol-containing protein (Protein-SH) with an azide-containing molecule (Molecule-N3).
Materials:
-
Protein-SH in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Molecule-N3 in a compatible buffer
-
Desalting columns
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like TCEP. Immediately purify the protein using a desalting column to remove the reducing agent.
-
Maleimide Reaction:
-
Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the Protein-SH solution.
-
Incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours.
-
-
Purification of DBCO-activated Protein: Remove excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-Azide Click Reaction:
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove any unreacted components.
Protocol 2: SDS-PAGE Analysis for Conjugation Confirmation
SDS-PAGE separates proteins based on their molecular weight, providing a straightforward method to visualize successful conjugation.[10]
Procedure:
-
Prepare samples of the unconjugated protein, the DBCO-activated protein, and the final conjugate.
-
Mix samples with loading buffer (with and without a reducing agent like DTT to analyze under reducing and non-reducing conditions).
-
Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Expected Results: A successful conjugation will result in a band shift to a higher molecular weight for the conjugated protein compared to the unconjugated protein.[11]
Protocol 3: Mass Spectrometry for Precise Mass Determination
Mass spectrometry (MS) provides the most accurate determination of the molecular weight of the conjugate, confirming the addition of the linker and the second molecule.[12]
Procedure:
-
Prepare the conjugate sample for analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) for native MS) or denaturation and reduction for LC-MS analysis of subunits.
-
Inject the sample into an LC-MS system or infuse directly for native MS.
-
Acquire mass spectra over an appropriate m/z range.
-
Deconvolute the raw spectra to obtain the zero-charge mass of the intact conjugate or its subunits.
-
Expected Results: The deconvoluted mass should correspond to the theoretical mass of the protein plus the mass of the this compound linker and the azide-containing molecule.
Protocol 4: Hydrophobic Interaction Chromatography (HIC) for Homogeneity Assessment
HIC separates molecules based on their hydrophobicity. It is a powerful tool for assessing the homogeneity of antibody-drug conjugates (ADCs) and determining the drug-to-antibody ratio (DAR).[13][14]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (high salt): 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (low salt): 50 mM sodium phosphate, pH 7.0.
-
-
Chromatography:
-
Equilibrate a HIC column (e.g., Butyl-NPR) with Mobile Phase A.
-
Inject the conjugate sample.
-
Elute with a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis: The unconjugated protein will elute first, followed by species with increasing numbers of conjugated molecules, which are more hydrophobic. The relative peak areas can be used to determine the distribution of different species and the average DAR.[5]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and relationships.
Caption: Experimental workflow for two-step conjugation and validation.
Caption: Reaction pathways for maleimide-thiol conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Characterizing DBCO-NHCO-PEG12-Maleimide Conjugates
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, DBCO-NHCO-PEG12-maleimide, plays a crucial role in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). Its unique architecture, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a stable amide bond, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group for thiol-specific conjugation, necessitates a comprehensive analytical strategy to ensure the quality, consistency, and performance of the final product. This guide provides an objective comparison of key analytical techniques for the characterization of this compound and its conjugates, supported by experimental data and detailed protocols.
I. Overview of Analytical Techniques
A multi-faceted approach employing chromatographic, spectrometric, and spectroscopic methods is essential for the complete characterization of this compound conjugates. The primary techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique provides unique and complementary information regarding the identity, purity, stability, and functionality of the linker and its conjugates.
II. Comparative Analysis of Key Techniques
The selection of an analytical technique is contingent on the specific information required at different stages of conjugate development and quality control. The following table summarizes and compares the most common methods for characterizing this compound conjugates.
| Analytical Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, stability analysis, identification of impurities and byproducts. | High resolution and sensitivity, well-established methods, suitable for quality control. | May require chromophores for UV detection; complex mixtures can be challenging to resolve. |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of conjugates, determination of drug-to-antibody ratio (DAR), impurity identification. | High sensitivity and specificity, provides detailed structural information. | Can be complex to interpret for heterogeneous mixtures like PEGylated molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, confirmation of functional groups (DBCO, maleimide), determination of conjugation efficiency. | Provides detailed structural information in solution, non-destructive. | Lower sensitivity compared to MS, can be complex for large molecules. |
| UV-Vis Spectroscopy | Quantification of DBCO incorporation. | Simple, rapid, and non-destructive. | Limited structural information, susceptible to interference from other chromophores. |
III. Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide standardized protocols for the key analytical techniques.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of a this compound conjugate using reverse-phase HPLC (RP-HPLC).
Materials:
-
This compound conjugate sample
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Dissolve the conjugate sample in an appropriate solvent (e.g., water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL.
-
Inject 10-20 µL of the sample onto the column.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength, typically 254 nm for the DBCO moiety and 280 nm if conjugated to a protein.
-
The purity of the conjugate is determined by integrating the area of the main peak relative to the total peak area in the chromatogram.
B. Mass Spectrometry (MS) for Identity Confirmation and DAR Analysis
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming the molecular weight of the conjugate and determining the drug-to-antibody ratio (DAR) for ADCs.
Materials:
-
This compound ADC sample
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable HPLC column (e.g., size-exclusion or reversed-phase)
-
Volatile mobile phases (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water and acetonitrile)
Procedure:
-
Prepare the ADC sample by diluting it in an appropriate buffer.
-
Separate the ADC species using an appropriate HPLC method. For intact mass analysis, size-exclusion chromatography (SEC) or reversed-phase chromatography under denaturing conditions can be used.
-
Introduce the eluent into the mass spectrometer.
-
Acquire the mass spectra in the appropriate mass range.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species (e.g., antibody with 0, 2, 4, 6, or 8 drugs attached).
-
Calculate the average DAR by taking a weighted average of the different drug-loaded species observed in the mass spectrum.[]
C. NMR Spectroscopy for Structural Characterization
¹H NMR spectroscopy can be used to confirm the presence of the key functional groups in the this compound linker.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or D₂O)
-
NMR spectrometer
Procedure:
-
Dissolve a few milligrams of the sample in the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum for characteristic peaks:
-
DBCO protons: Aromatic protons typically appear in the range of 7.0-7.8 ppm.
-
Maleimide protons: The two protons on the double bond of the maleimide ring usually appear as a singlet around 6.7-7.0 ppm.[2]
-
PEG backbone protons: A large, broad signal is expected around 3.6 ppm.
-
The integration of these signals can be used to assess the relative purity and functionalization of the linker.[3]
IV. Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in the characterization process.
References
A Head-to-Head Comparison of DBCO-NHCO-PEG12-maleimide and NHS Ester Linkers for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. The choice of linker chemistry is a critical decision that influences not only the conjugation efficiency but also the stability and functionality of the final protein conjugate. This guide provides an objective, data-driven comparison between two popular classes of protein labeling reagents: the heterobifunctional DBCO-NHCO-PEG12-maleimide linker and conventional N-Hydroxysuccinimide (NHS) ester linkers.
This comparison will delve into their respective reaction mechanisms, specificity, stability, and the practical implications for experimental workflows. By understanding the fundamental differences and performance characteristics of each, you can make an informed decision for your specific protein labeling needs, whether for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins for imaging, or immobilizing proteins on surfaces.
At a Glance: Key Differences
| Feature | This compound | NHS Ester Linkers |
| Target Residue | Cysteine (via maleimide) | Lysine (B10760008), N-terminus (primary amines) |
| Reaction Chemistry | Michael addition (maleimide-thiol) followed by Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Nucleophilic acyl substitution |
| Specificity | High (targets less abundant cysteines) | Lower (targets abundant lysines) |
| Labeling Strategy | Typically a two-step, bioorthogonal approach | Direct, one-step labeling |
| Bond Stability | Thioether bond is stable, but can undergo retro-Michael reaction. Triazole from SPAAC is highly stable. | Amide bond is highly stable under physiological conditions.[1] |
| Control over Stoichiometry | High, allows for precise control of labeling sites | Lower, can lead to heterogeneous products[1] |
Reaction Mechanisms: A Tale of Two Chemistries
The fundamental difference between these two linkers lies in their target functional groups and reaction mechanisms.
NHS Ester Linkers: These are one of the most common types of reagents for protein labeling.[2] They react with primary amines, which are found on the side chains of lysine residues and at the N-terminus of proteins. The reaction, a nucleophilic acyl substitution, occurs under mild alkaline conditions (typically pH 7.2-9) and results in the formation of a stable amide bond.[2] However, because most proteins have multiple lysine residues on their surface, NHS ester labeling can result in a heterogeneous mixture of conjugates with varying degrees of labeling and at different positions.[1]
This compound: This linker is heterobifunctional, meaning it has two different reactive groups.
-
Maleimide (B117702) Group: This end of the linker reacts specifically with sulfhydryl (thiol) groups, which are present in the amino acid cysteine. This reaction, a Michael addition, is highly selective for thiols at a neutral pH (6.5-7.5), forming a stable thioether bond.[3] Since cysteines are generally less abundant on the protein surface than lysines, maleimide chemistry allows for more site-specific labeling.
-
DBCO (Dibenzocyclooctyne) Group: This is a key component for "click chemistry," specifically the copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). After the protein is labeled with the maleimide end of the linker, the exposed DBCO group can react with a molecule containing an azide (B81097) group. This reaction is bioorthogonal, meaning it is highly specific and does not interfere with other functional groups in a biological system.[4][5] This two-step approach provides a high degree of control and versatility.[6]
Performance Comparison: A Data-Driven Analysis
| Parameter | This compound | NHS Ester Linkers | Supporting Data/Considerations |
| Labeling Efficiency | High, with the click chemistry step being nearly quantitative.[7] | Generally high, but can be reduced by hydrolysis of the NHS ester at higher pH.[8] | The overall yield for the DBCO-maleimide approach depends on the accessibility of cysteine residues. NHS ester efficiency is dependent on pH and the concentration of reactants. |
| Specificity & Stoichiometry | High, enabling site-specific labeling and controlled stoichiometry, especially with engineered cysteines. | Low, often results in a heterogeneous population of labeled proteins due to multiple lysine residues.[1] | For applications requiring a defined drug-to-antibody ratio (DAR) in ADCs, the site-specificity of maleimide chemistry is a significant advantage. |
| Conjugate Stability | The maleimide-thiol thioether bond can be susceptible to retro-Michael reaction, leading to deconjugation. The triazole bond formed by SPAAC is extremely stable. | The amide bond formed is very stable under physiological conditions.[1] | The stability of the maleimide-thiol linkage can be influenced by the local environment and the presence of other thiols.[9] |
| Effect on Protein Function | Site-specific labeling away from the active or binding site is less likely to affect protein function. | Random labeling of lysines can potentially disrupt protein structure and function, especially if lysines are in critical regions.[1] | The impact on protein function should be empirically determined for each specific protein and labeling strategy. |
| Workflow Complexity | Two-step process: 1. Maleimide labeling of the protein. 2. Click chemistry reaction with an azide-modified molecule. | One-step process: Direct reaction of the NHS ester with the protein. | The two-step process for DBCO-maleimide offers greater flexibility in designing complex conjugates but requires more procedural steps. |
Experimental Protocols
Key Experiment: Comparative Analysis of Protein Labeling Specificity
Objective: To compare the labeling patterns of a model protein (e.g., IgG antibody) using an NHS ester linker and a DBCO-maleimide linker.
Methodology:
-
Protein Preparation: Prepare two samples of the IgG antibody in their respective recommended buffers. For NHS ester labeling, a bicarbonate buffer at pH 8.3 is suitable.[10] For maleimide labeling, a phosphate (B84403) buffer at pH 7.0-7.5 is optimal.[11] If targeting internal cysteines, the antibody may first need to be treated with a reducing agent like TCEP to break disulfide bonds.[11]
-
Labeling Reactions:
-
NHS Ester Labeling: Add a fluorescently labeled NHS ester to one IgG sample at a defined molar excess. Incubate at room temperature for 1 hour.[10]
-
DBCO-Maleimide Labeling: To the second IgG sample, add the this compound linker and incubate for 2 hours at room temperature or overnight at 4°C.[11] Following purification to remove excess linker, add an azide-functionalized fluorescent probe and allow the click reaction to proceed for 4-12 hours.[12]
-
-
Purification: Purify both labeled antibody samples using size exclusion chromatography to remove unreacted labeling reagents.
-
Analysis:
-
Degree of Labeling (DOL): Determine the average number of dye molecules per antibody for both samples using UV-Vis spectrophotometry.
-
SDS-PAGE Analysis: Run both labeled samples on an SDS-PAGE gel and visualize the fluorescence to assess the distribution of the label. A more heterogeneous labeling with the NHS ester may result in a broader, more diffuse fluorescent band compared to the more discrete band expected from the site-specific maleimide labeling.
-
Mass Spectrometry: For a more detailed analysis, use mass spectrometry to identify the specific amino acid residues that have been labeled in each case.
-
Signaling Pathways and Experimental Workflows
Logical Workflow for Choosing a Labeling Strategy
Caption: Decision tree for selecting a protein labeling strategy.
Experimental Workflow for Two-Step Labeling with this compound
Caption: Workflow for two-step protein conjugation.
Conclusion: Making the Right Choice
The choice between this compound and NHS ester linkers is not a matter of one being definitively superior to the other, but rather which is best suited for the specific application.
Choose this compound when:
-
Site-specificity is paramount: You need to label a specific site on your protein to preserve its function.
-
Controlled stoichiometry is critical: Applications like ADCs require a precise number of drug molecules per antibody.
-
A two-step, bioorthogonal approach is advantageous: You want to first label your protein and then, in a separate step, attach another molecule in a highly specific manner.
Choose NHS Ester Linkers when:
-
A simple, one-step labeling protocol is desired: You need a quick and straightforward method for general protein labeling.
-
Multiple labeling sites are acceptable or even desirable: For applications like signal amplification where a higher degree of labeling is beneficial.
-
Cysteine residues are not available or are involved in critical disulfide bonds that cannot be reduced.
By carefully considering the requirements of your experiment in the context of the information provided in this guide, you can confidently select the optimal linker to achieve your research goals.
References
- 1. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TH [thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. biotium.com [biotium.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
The Crucial Link: Assessing the Impact of the Linker on the Biological Activity of Antibody-Drug Conjugates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are not solely dictated by the choice of antibody and cytotoxic payload. The linker, the chemical bridge connecting these two components, plays a pivotal role in the overall therapeutic performance. An ideal linker must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, yet efficiently cleave to unleash the cytotoxic agent within the target tumor cell. This guide provides a comparative analysis of different linker technologies, supported by experimental data, to inform the rational design and evaluation of next-generation ADCs.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
The fundamental distinction in ADC linker technology lies in the mechanism of payload release. This choice profoundly impacts the ADC's stability, potency, and potential for bystander killing.
Cleavable Linkers are designed to be severed under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism aims to maximize the therapeutic window. The primary categories of cleavable linkers include:
-
Protease-Sensitive Linkers: These linkers, often containing dipeptides like valine-citrulline (VC), are cleaved by lysosomal proteases such as Cathepsin B, which are overexpressed in many tumor cells.[1][2] They generally exhibit high plasma stability and efficient intracellular payload release.[3]
-
pH-Sensitive Linkers: Hydrazone-based linkers are a key example, designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[4][5] However, they can sometimes exhibit instability in circulation.[6]
-
Redox-Sensitive Linkers: These linkers incorporate disulfide bonds that are cleaved in the reducing environment of the cell, which has a higher concentration of glutathione (B108866) compared to the bloodstream.[1][5]
Non-Cleavable Linkers , such as those based on thioether chemistry, lack a specific trigger for cleavage.[7] The release of the payload occurs only after the entire ADC is internalized and the antibody component is degraded by lysosomal proteases.[3][7] This results in the release of the payload with the linker and a single amino acid attached.
The Bystander Effect: A Key Advantage of Cleavable Linkers
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect".[3][8] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cancer cell and kills neighboring antigen-negative tumor cells.[8][] This is particularly crucial for treating heterogeneous tumors where antigen expression is varied.[3] Non-cleavable linkers, which release a charged payload-linker-amino acid complex, generally have a reduced or absent bystander effect as the charged molecule cannot efficiently cross cell membranes.[3]
Comparative Performance Data
The choice of linker technology has a demonstrable impact on the stability, cytotoxicity, and in vivo efficacy of an ADC. The following tables summarize comparative data from various studies.
Table 1: Comparative Plasma Stability of ADCs with Different Linker Types
| Linker Type | Linker Example | ADC Example | Species | Stability Metric | Result | Reference |
| Cleavable | Valine-Citrulline (Protease-sensitive) | cAC10-VC-MMAE | Mouse | Linker Half-life | ~144 hours | [10] |
| Valine-Citrulline (Protease-sensitive) | cAC10-VC-MMAE | Cynomolgus Monkey | Linker Half-life | ~230 hours | [10] | |
| Disulfide | SPP-DM1 | Rat | ADC Clearance | Faster than MCC-DM1 | [11] | |
| Non-Cleavable | Thioether (SMCC) | T-DM1 | Human | Payload Release | Minimal in circulation | [7] |
| Thioether (MCC) | anti-CD22-MCC-DM1 | Rat | ADC Clearance | Slower than SPP-DM1 | [11] |
Table 2: In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC | Linker Type | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-VAG-DM1 (DAR 8) | Cleavable (Val-Ala-Gly) | Ovarian Cancer Model | More potent than Kadcyla® | [11] |
| Kadcyla® (T-DM1) | Non-cleavable (SMCC) | Ovarian Cancer Model | Less potent than VAG-ADC | [11] |
| Mirvetuximab soravtansine (B3322474) (SPP-DM1) | Cleavable (Disulfide) | FR-α high-expressing cells | Higher efficacy than MCC-DM1 | [12] |
| Mirvetuximab soravtansine (MCC-DM1) | Non-cleavable | FR-α high-expressing cells | Lower efficacy than SPP-DM1 | [12] |
Table 3: Comparative In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| ADC | Linker Type | Tumor Model | Efficacy Outcome | Reference |
| cAC10-VC-MMAE (DAR 4) | Cleavable (Valine-Citrulline) | Anaplastic Large Cell Lymphoma | Equivalent to DAR 8 at equal antibody dose | [11] |
| cAC10-VC-MMAE (DAR 8) | Cleavable (Valine-Citrulline) | Anaplastic Large Cell Lymphoma | Well-tolerated with significant antitumor activity | [11] |
| Anti-FRα ADC (SPP-DM1) | Cleavable (Disulfide) | Low FR-α expressing tumors | Higher efficacy than non-cleavable linker | [12] |
| Anti-FRα ADC (MCC-DM1) | Non-cleavable | Low FR-α expressing tumors | Lower efficacy than cleavable linker | [12] |
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the ADC mechanism of action, experimental workflows, and the logical relationships between linker properties and ADC performance.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflows for assessing ADC cytotoxicity and bystander effect.
Caption: Logical relationship between linker choice and ADC biological activity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[]
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into formazan (B1609692) crystals.[]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[] Incubate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
In Vitro Bystander Effect Assay (Co-Culture Method)
This assay quantifies the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Ag+ cell line
-
Ag- cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC
-
96-well plates (clear bottom, black walls for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1). Also, seed a monoculture of GFP-Ag- cells as a control. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[13]
In Vivo Plasma Stability Assessment (LC-MS/MS Method)
This protocol outlines the quantification of prematurely released free payload in circulation.
Materials:
-
Animal model (e.g., mice or rats)
-
ADC
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
Organic solvent (e.g., acetonitrile) for protein precipitation
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer the ADC intravenously to the animal model.[1]
-
Sample Collection: Collect blood samples at predetermined time points post-injection (e.g., 0, 1, 6, 24, 48, 96, 168 hours). Process the blood to obtain plasma.[1]
-
Sample Preparation:
-
Protein Precipitation: Add a cold organic solvent to the plasma samples to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the free payload.[1]
-
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.
-
Data Analysis: Plot the concentration of free payload over time to assess the in vivo stability of the ADC linker.
Conclusion: A Balancing Act for Optimal Therapeutic Outcome
The selection of a linker is a critical decision in ADC design, requiring a delicate balance between stability in circulation and efficient payload release at the tumor site.[3] Cleavable linkers offer the advantage of potent bystander killing, which is beneficial for heterogeneous tumors, but may carry a higher risk of premature payload release.[3][14] Conversely, non-cleavable linkers provide superior plasma stability, potentially leading to a better safety profile, but may be less effective against tumors with low or heterogeneous antigen expression due to a limited bystander effect.[3][14]
Ultimately, the optimal linker choice is context-dependent and should be guided by the specific target biology, the properties of the payload, and the desired therapeutic effect. A thorough preclinical evaluation, employing robust and standardized experimental methodologies as outlined in this guide, is paramount for selecting the most promising ADC candidate for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Heterobifunctional Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent linkage of two distinct biomolecules, or bioconjugation, is a cornerstone technique in modern biological sciences and therapeutic development. From constructing antibody-drug conjugates (ADCs) to immobilizing enzymes and probing protein-protein interactions, the ability to precisely connect molecules is paramount. Heterobifunctional crosslinkers are advanced chemical reagents engineered for this purpose, offering high specificity and control over the conjugation process.
Unlike their homobifunctional counterparts which possess two identical reactive groups, heterobifunctional crosslinkers feature two different reactive moieties.[1] This intrinsic asymmetry is their key advantage, enabling selective, sequential reactions that minimize the uncontrolled polymerization and homo-oligomerization common with one-step conjugation methods.[1][2] By allowing for an "activate-then-conjugate" workflow, these reagents provide precision that is critical for applications demanding molecular fidelity, such as achieving a defined drug-to-antibody ratio (DAR) in ADCs.[1][]
This guide provides an objective comparison of common heterobifunctional crosslinkers, focusing on the widely used amine-to-sulfhydryl reactive class. It includes a review of their performance, supporting data, and detailed experimental protocols to empower researchers to make informed decisions for their specific bioconjugation needs.
Classification and Performance of Key Crosslinkers
The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups they can possess, targeting functional groups like primary amines (-NH2), sulfhydryls (-SH), carbonyls, and carboxyls.[4] The choice of crosslinker is a critical decision, impacting conjugation efficiency, conjugate stability, and the ultimate functionality of the final product.[][5]
The Benchmark: Amine-to-Thiol Crosslinkers (NHS-Maleimide)
The most prevalent class of heterobifunctional crosslinkers combines an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines found on lysine (B10760008) residues, and a maleimide (B117702) group, which specifically targets sulfhydryl groups on cysteine residues.[4][6]
-
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble analog Sulfo-SMCC have long been the workhorses in this field.[7][8] The NHS ester reacts with amines at a pH of 7-9, while the maleimide group forms a stable thioether bond with sulfhydryls at a pH of 6.5-7.5.[6]
-
Stability Concerns: A significant drawback of the traditional maleimide-thiol linkage is its susceptibility to a retro-Michael reaction. This reversal can lead to deconjugation, especially in vivo in the presence of thiol-containing molecules like albumin or glutathione, reducing the efficacy of the bioconjugate.[7]
-
PEGylated Variants: To improve water solubility and reduce potential aggregation of the conjugate, crosslinkers incorporating polyethylene (B3416737) glycol (PEG) spacers, such as SM(PEG)n, were developed.[6] These PEG spacers can also decrease the immunogenicity of the linker itself.[6]
Addressing Stability: Next-Generation Maleimides and Alternative Chemistries
To overcome the stability limitations of traditional maleimide-based linkers, a new generation of reagents has been developed.
-
Next-Generation Maleimides (NGMs): These crosslinkers are designed to form a more stable bond by promoting the hydrolysis of the succinimide (B58015) ring after conjugation. This modification makes the retro-Michael reaction less favorable, significantly enhancing conjugate stability.[7]
-
Alternative Thiol-Reactive Groups: Other functional groups that form more stable thioether bonds have been introduced to eliminate the issue of deconjugation. These include vinyl sulfones, which offer a more permanent linkage compared to maleimides.[7]
Data Presentation: Comparative Analysis of Crosslinkers
The selection of a crosslinking strategy depends on the available functional groups, the desired stability, and the specific application. The tables below summarize the key performance characteristics of different heterobifunctional crosslinking chemistries.
Table 1: Comparison of Key Heterobifunctional Crosslinker Chemistries
| Feature | NHS/Maleimide (e.g., SMCC) | Next-Gen Maleimide (NGM) Based | Hydrazone/Carbonyl | Click Chemistry (e.g., DBCO/Azide) |
| Target Group 1 | Primary Amines (-NH2) | Primary Amines (-NH2) | Carbonyls (Aldehydes/Ketones) | Azides (-N3) |
| Target Group 2 | Sulfhydryls (-SH) | Sulfhydryls (-SH) | Hydrazides (-CONHNH2) | Alkynes (e.g., DBCO) |
| Bond Formed | Amide & Thioether | Amide & Stabilized Thioether | Hydrazone | Triazole |
| Reaction pH | NHS: 7.0-9.0; Maleimide: 6.5-7.5[5][6] | NHS: 7.0-9.0; Maleimide: 6.5-7.5 | 4.5-6.0 | Physiological pH |
| Linkage Stability | Thioether bond is potentially reversible (Retro-Michael reaction)[7] | Enhanced stability; resistant to retro-Michael reaction[7] | pH-labile; cleavable at acidic pH[9] | Highly stable and inert |
| Key Advantage | Widely used, well-established chemistry | High stability for in vivo applications | Controllable, pH-dependent release | High specificity and efficiency (bioorthogonal)[] |
| Key Disadvantage | Potential for in vivo instability | May be more expensive | Less stable at neutral pH | Requires introduction of non-native functional groups |
Table 2: Properties of Common Amine-to-Thiol Heterobifunctional Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Key Feature |
| SMCC | 8.3[5] | No | No | Cyclohexane ring adds stability to the maleimide group.[8] |
| Sulfo-SMCC | 8.3 | Yes | No | Water-soluble version of SMCC for easier handling with proteins in aqueous buffers.[10] |
| LC-SPDP | 15.7[10] | No | Yes (Disulfide) | Contains a reducible disulfide bond in the spacer arm, allowing for cleavage.[10] |
| SM(PEG)₄ | 17.6 | Yes | No | PEG spacer improves solubility and reduces immunogenicity.[6] |
| GMBS | 7.3 | No | No | Shorter spacer arm than SMCC.[11] |
Mandatory Visualizations
Experimental Protocols
Detailed protocols are highly dependent on the specific biomolecules and crosslinker used.[7] However, a general two-step sequential protocol for an amine-to-thiol crosslinker like Sulfo-SMCC is outlined below.
General Two-Step Sequential Bioconjugation Protocol
This protocol first activates the amine-containing protein with the crosslinker, then purifies the activated protein before conjugating it to the sulfhydryl-containing molecule. This minimizes unwanted side reactions.
Materials:
-
Amine-containing biomolecule (e.g., Antibody)
-
Sulfhydryl-containing biomolecule (e.g., reduced peptide, drug)
-
Heterobifunctional crosslinker (e.g., Sulfo-SMCC)
-
Reaction Buffer A (Amine-reactive step): Phosphate-buffered saline (PBS) or Borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.
-
Reaction Buffer B (Thiol-reactive step): PBS, pH 6.5-7.5.
-
Quenching Reagent: Tris, glycine, or lysine (to quench NHS-ester reaction).
-
Purification System: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette.
Procedure:
Step 1: Activation of Amine-Containing Biomolecule (Protein A)
-
Preparation: Dissolve the amine-containing biomolecule (Protein A) in Reaction Buffer A to a concentration of 1-10 mg/mL.[7]
-
Crosslinker Preparation: Immediately before use, dissolve the Sulfo-SMCC crosslinker in Reaction Buffer A.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein A solution.[6] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To quench the reaction, add a quenching reagent to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification: Immediately remove excess, non-reacted crosslinker and quenching reagent using a desalting column or dialysis. The resulting product is the maleimide-activated Protein A.
Step 2: Conjugation to Sulfhydryl-Containing Biomolecule (Molecule B)
-
Preparation: Dissolve the sulfhydryl-containing biomolecule (Molecule B) in Reaction Buffer B. If Molecule B has disulfide bonds, it must be reduced first using a reagent like DTT or TCEP and subsequently purified.
-
Reaction: Combine the maleimide-activated Protein A with Molecule B. A 1.1- to 5-fold molar excess of Molecule B over Protein A is typically used.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Final Quenching (Optional): To cap any unreacted maleimide groups, add a free thiol such as cysteine or 2-mercaptoethanol.
-
Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove excess Molecule B and any reaction byproducts.
-
Characterization: Analyze the final conjugate using techniques like SDS-PAGE, mass spectrometry, and functional assays to determine the conjugation efficiency and integrity.
Conclusion
The field of bioconjugation has advanced significantly beyond single, universal crosslinking solutions. While traditional NHS-maleimide crosslinkers like SMCC remain valuable tools, their limitations, particularly regarding in vivo stability, have driven the development of next-generation reagents with enhanced performance.[7] The introduction of NGMs, alternative thiol-reactive chemistries, and bioorthogonal click chemistry linkers provides researchers with a powerful and diverse toolkit.[][7]
The selection of an optimal heterobifunctional crosslinker is a critical decision that requires careful consideration of the target biomolecules, the desired stability of the linkage, and the specific application.[5] By understanding the comparative performance and chemical principles of these reagents, researchers, scientists, and drug development professionals can design and create bioconjugates with improved stability, enhanced physicochemical properties, and ultimately, greater therapeutic or diagnostic potential.
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. covachem.com [covachem.com]
- 11. nbinno.com [nbinno.com]
Safety Operating Guide
Personal protective equipment for handling DBCO-NHCO-PEG12-maleimide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DBCO-NHCO-PEG12-maleimide. The following procedures are designed to ensure safe operational use and proper disposal of this chemical, fostering a secure laboratory environment.
This compound is a heterobifunctional crosslinker containing a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a maleimide (B117702) group for reacting with thiols.[1] Due to its chemical properties, adherence to strict safety protocols is mandatory. The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is required when handling this compound.
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against skin contact.[3] Double gloving is advisable, especially when handling the solid compound.[3] |
| Eyes | Safety goggles | Tight-sealing safety goggles are necessary to protect against splashes and fine dust.[3] |
| Face | Face shield | A face shield should be worn in addition to safety goggles, particularly when there is a risk of splashing.[3] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn to protect skin and clothing from contamination.[3] |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator is required when working with the solid compound outside of a chemical fume hood to prevent inhalation of dust.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following steps is critical for the safe handling of this compound.
1. Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[5]
-
Verify that a safety shower and eyewash station are accessible and operational.[4]
-
Confirm that the local exhaust ventilation is functioning correctly.[6]
-
Don the required PPE as specified in the table above.
2. Handling the Compound:
-
Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, as the maleimide group is moisture-sensitive.[7]
-
Weigh and handle the solid compound within the confines of a chemical fume hood to minimize the risk of inhalation.[5]
-
Avoid contact with skin, eyes, and clothing.[6] Prevent the formation of dust during handling.[6]
-
Dissolve this compound in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use.[7] Do not prepare stock solutions for storage as the maleimide moiety can hydrolyze in water.[7]
3. Storage:
-
Store the compound in its original container with a desiccant at -20°C, protected from light.[1][7]
-
Keep the container tightly closed when not in use.[4]
4. In Case of Exposure:
-
If on skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[2]
-
In all cases of exposure, seek medical attention.
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste materials, including unused solid compound, solutions, and contaminated disposables (e.g., gloves, pipette tips, vials), in a designated and clearly labeled hazardous waste container.[5][8]
2. Waste Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending pickup by a licensed waste disposal service.[8]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8]
-
Do not dispose of this chemical down the drain or in the regular trash.[5][8]
Experimental Workflow and Safety Precautions
The following diagrams illustrate the general workflow for handling this compound and the logical relationship of required PPE to the handling stages.
References
- 1. DBCO-NH-PEG12-Maleimide | DBCO-PEG12-MAL | AxisPharm [axispharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
